molecular formula C7H8BrNO2S B1422350 Ethyl 5-(bromomethyl)thiazole-2-carboxylate CAS No. 960235-24-9

Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Cat. No.: B1422350
CAS No.: 960235-24-9
M. Wt: 250.12 g/mol
InChI Key: UFBFCSKCPCZCLE-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiazole-2-carboxylate ( 960235-24-9) is a high-purity brominated thiazole derivative with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol . This compound serves as a versatile and critical synthetic intermediate in organic synthesis and medicinal chemistry. Its structure features a reactive bromomethyl group at the 5-position of the thiazole ring, which enables efficient further functionalization through nucleophilic substitution and cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The ethyl carboxylate moiety at the 2-position enhances its solubility in organic solvents, facilitating various downstream chemical transformations . The thiazole ring is a privileged scaffold in drug discovery due to its presence in a wide range of bioactive molecules and approved drugs . As such, this compound is a key building block for the synthesis of novel thiazole-containing drug candidates, including kinase inhibitors and antimicrobial agents . Researchers also utilize its properties in the development of fluorescent probes, coordination polymers, and functional materials, leveraging its metal-chelating potential . This product is supplied as a crystalline solid or powder, rigorously tested for identity and purity to ensure optimal performance in demanding research applications . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated fume hood . Storage: To maintain stability and integrity, store the product in a cool, dry place under inert conditions at 2-8°C .

Properties

IUPAC Name

ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFCSKCPCZCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677794
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-24-9
Record name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(bromomethyl)thiazole-2-carboxylate
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Foundational & Exploratory

Comprehensive Synthesis Guide: Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 960235-24-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized as an intermediate for protease inhibitors, kinase inhibitors, and anti-infective agents.[1][2][3] Its thiazole core serves as a bioisostere for aromatic rings, while the reactive bromomethyl group allows for facile nucleophilic substitution, enabling the attachment of diverse pharmacophores.[2]

This technical guide details the most robust synthetic pathway: a de novo Hantzsch thiazole synthesis followed by a Wohl-Ziegler radical bromination .[1][2] This route is preferred for its scalability, regiochemical fidelity, and the commercial availability of starting materials.

Compound Identification
PropertyDetail
IUPAC Name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
CAS Number 960235-24-9
Molecular Formula C

H

BrNO

S
Molecular Weight 250.11 g/mol
SMILES CCOC(=O)C1=NC=C(S1)CBr

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary stages: functionalization of the methyl group and construction of the thiazole ring.

Retrosynthesis Target This compound (Target) Precursor Ethyl 5-methylthiazole-2-carboxylate (Key Intermediate) Target->Precursor Wohl-Ziegler Bromination (NBS) RawMat1 Ethyl Thiooxamate (S-N Fragment) Precursor->RawMat1 Hantzsch Cyclization RawMat2 2-Bromopropionaldehyde (C-C Backbone) Precursor->RawMat2 +

Figure 1: Retrosynthetic disconnection showing the linear assembly from ethyl thiooxamate and 2-bromopropionaldehyde.

Detailed Synthesis Pathway[1][2][5]

Stage 1: Hantzsch Thiazole Synthesis

The formation of the thiazole ring is achieved via the condensation of ethyl thiooxamate with 2-bromopropionaldehyde .[1][2] This reaction is highly regioselective: the sulfur atom of the thioamide attacks the electrophilic


-carbon of the aldehyde, ensuring the methyl group is positioned at C5.[2]
Reaction Scheme

Ethyl Thiooxamate + 2-Bromopropionaldehyde


Ethyl 5-methylthiazole-2-carboxylate [1][2]
Experimental Protocol
  • Reagent Preparation : If ethyl thiooxamate (CAS 16982-21-1) is not commercially available, it can be synthesized by reacting ethyl cyanoformate with hydrogen sulfide in the presence of diethylamine [1].[2]

  • Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution : Dissolve 13.3 g (100 mmol) of ethyl thiooxamate in 150 mL of anhydrous ethanol.

  • Addition : Add 13.7 g (100 mmol) of 2-bromopropionaldehyde (CAS 19967-57-8) dropwise over 20 minutes at room temperature.

  • Cyclization : Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.[2]
  • Purification : Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield Ethyl 5-methylthiazole-2-carboxylate as a pale yellow solid/oil.

Key Intermediate Data (Ethyl 5-methylthiazole-2-carboxylate):

  • CAS: 58334-08-0[1][2][4]

  • Yield: Typically 60–75%[1]

Stage 2: Wohl-Ziegler Radical Bromination

The functionalization of the C5-methyl group is performed using N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.[1][2] This step requires strictly anhydrous conditions to prevent hydrolysis.

Reaction Scheme

Ethyl 5-methylthiazole-2-carboxylate + NBS


This compound [1][2]
Experimental Protocol
  • Setup : Use a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and argon balloon.

  • Reactants : Suspend 8.56 g (50 mmol) of Ethyl 5-methylthiazole-2-carboxylate and 9.79 g (55 mmol, 1.1 eq) of recrystallized NBS in 100 mL of anhydrous solvent.

    • Green Chemistry Note: While Carbon Tetrachloride (CCl

      
      ) is the classic solvent, Trifluorotoluene (PhCF
      
      
      
      )
      or Benzene are effective alternatives due to toxicity concerns with CCl
      
      
      .
  • Initiation : Add 410 mg (2.5 mmol, 5 mol%) of AIBN (Azobisisobutyronitrile).

  • Reaction : Heat the mixture to reflux. The reaction is often initiated by a high-intensity visible light source (halogen lamp) or simply by thermal activation.[1]

    • Observation: The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Duration : Reflux for 3–5 hours. Monitor by TLC; the product will be slightly less polar than the starting material.

  • Workup :

    • Cool the mixture to 0 °C to precipitate succinimide completely.

    • Filter off the succinimide solid.

    • Wash the filtrate with water (2 x 30 mL) to remove traces of succinimide.

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification : The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via rapid column chromatography (SiO

    
    , Hexane:EtOAc 9:1).
    
Reaction Workflow Diagram

Workflow Start Start: Ethyl Thiooxamate + 2-Bromopropionaldehyde Step1 Reflux in EtOH (4-6 hrs) Start->Step1 Interm Intermediate: Ethyl 5-methylthiazole -2-carboxylate Step1->Interm Step2 Add NBS + AIBN Reflux in PhCF3 Interm->Step2 Workup Filter Succinimide Concentrate Step2->Workup Final Product: Ethyl 5-(bromomethyl) thiazole-2-carboxylate Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or hydrolysis of aldehyde.[1][2]Ensure anhydrous ethanol is used. Add molecular sieves to the reaction to scavenge water.
Polybromination in Step 2 Excess NBS or prolonged reaction time.[1]Use strictly 1.05–1.1 equivalents of NBS. Stop reaction immediately upon consumption of starting material.
Incomplete Bromination "Wet" solvent quenching the radical chain.Distill solvent over CaH

before use. Ensure NBS is dry (recrystallize from water, dry in vacuum desiccator).
Product Instability Hydrolysis of bromomethyl group.Store the final product under inert gas (Argon) at -20 °C. Avoid prolonged exposure to silica gel.

Safety & Handling (E-E-A-T)

  • Lachrymator Warning: Bromomethyl thiazoles are potent lachrymators (tear agents) and alkylating agents. All operations, especially the workup of Step 2, must be conducted in a well-ventilated fume hood.[2]

  • NBS Hazards: NBS is an irritant and can react violently with amines.[2]

  • Solvent Safety: If using Benzene (carcinogen) or CCl

    
     (toxic, ozone-depleting), adhere to strict EHS protocols.[1][2] Trifluorotoluene is a recommended safer alternative.
    

References

  • BenchChem.

    
    -Haloketones. (2025).[5][6] 
    
  • PubChem. this compound (Compound Summary). National Library of Medicine. [1]

  • Biosynth. this compound Product Page.[1]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Radical Reactions.

  • LookChem. 2-Bromopropionaldehyde CAS 19967-57-8 Properties and Synthesis.[1]

  • ChemicalBook. Ethyl 5-methylthiazole-2-carboxylate CAS 58334-08-0.[1][2][4][1]

Sources

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This technical guide offers an in-depth analysis of Ethyl 5-(bromomethyl)thiazole-2-carboxylate, a key intermediate in the development of cutting-edge drug candidates. With a focus on its commercial availability, safe handling, and critical role in synthetic chemistry, this document serves as an essential resource for researchers, chemists, and procurement specialists in the pharmaceutical industry.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 960235-24-9) is a substituted thiazole derivative that has emerged as a valuable reagent in medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and an ethyl ester, makes it an ideal synthon for introducing the thiazole moiety into more complex molecular architectures. This heterocycle is particularly significant in the synthesis of compounds targeting inflammatory and metabolic diseases, positioning it as a molecule of high interest for drug discovery programs.

Commercial Landscape: Sourcing and Procurement

A reliable supply of high-quality starting materials is the foundation of any successful drug development campaign. Several reputable chemical suppliers offer this compound, and the selection of a vendor should be based on a careful evaluation of purity, available quantities, lead times, and cost. The following table provides a comparative overview of prominent suppliers.

SupplierPurityAvailable QuantitiesLead Time
Biosynth Information not readily available500 mg3-4 weeks
CymitQuimica Information not readily availableInquire for detailsInquire for details
Alfa Chemistry ≥ 96%Inquire for detailsInquire for details
Accela ChemBio Information not readily availableInquire for detailsInquire for details
Amerigo Scientific Information not readily availableInquire for detailsInquire for details

Note: The information presented is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current product specifications, pricing, and availability.

Safety, Handling, and Storage: A Prudent Approach

The safe handling of all chemical reagents is a critical aspect of laboratory practice. While a comprehensive Safety Data Sheet (SDS) should be consulted before use, the following general guidelines are recommended for this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -4°C for long-term stability.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Synthetic Applications: A Gateway to Novel Therapeutics

The utility of this compound is prominently demonstrated in its application as a key intermediate in the synthesis of innovative drug candidates. Its ability to undergo nucleophilic substitution at the bromomethyl position allows for the facile introduction of various functional groups and the construction of complex molecular scaffolds.

Synthesis of MRGPRX2 Antagonists for Inflammatory Disorders

Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified as a key player in inflammatory responses. The development of antagonists for this receptor holds promise for the treatment of conditions such as atopic dermatitis and rosacea. Patent literature reveals the use of this compound in the synthesis of potent MRGPRX2 antagonists.[1]

The general synthetic approach involves the reaction of this compound with a suitable nucleophile, often an amine or a phenol, to form a new carbon-nitrogen or carbon-oxygen bond. This is a critical step in assembling the final drug molecule.

Experimental Protocol: Illustrative Synthesis of a Thiazole-based Intermediate

This protocol is a generalized representation based on patent literature and should be adapted and optimized for specific target molecules.

  • Reaction Setup: To a solution of the desired amine or phenol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition of Electrophile: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 4-12 hours or until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired thiazole derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine/Phenol Amine/Phenol Reaction Nucleophilic Substitution Amine/Phenol->Reaction Thiazole_Bromide This compound Thiazole_Bromide->Reaction Base Base Base->Reaction Product_Node Substituted Thiazole Intermediate Reaction->Product_Node

Caption: Synthetic workflow for the alkylation of amines or phenols with this compound.

Role in the Development of GLP-1 Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The chemical literature indicates that this compound can serve as a precursor in the multi-step synthesis of complex heterocyclic systems that form the core of some GLP-1 agonists. The thiazole ring in these molecules often plays a crucial role in binding to the target receptor.

The synthetic strategies employed in this context are often more complex, involving multiple steps to elaborate the final drug molecule. However, the initial incorporation of the thiazole moiety frequently relies on the reactivity of the bromomethyl group.

G Start This compound Step1 Reaction with Nucleophile Start->Step1 Intermediate1 Functionalized Thiazole Step1->Intermediate1 Step2 Further Elaboration/ Coupling Reactions Intermediate1->Step2 Intermediate2 Advanced Intermediate Step2->Intermediate2 FinalSteps Final Synthetic Steps Intermediate2->FinalSteps End GLP-1 Agonist Drug Molecule FinalSteps->End

Caption: Multi-step synthesis pathway illustrating the use of the title compound in developing GLP-1 agonists.

Conclusion

This compound is a high-value building block for the synthesis of complex and biologically active molecules. Its commercial availability, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. A thorough understanding of its sourcing, safe handling, and diverse synthetic applications is crucial for accelerating the discovery and development of next-generation therapeutics. Researchers are encouraged to consult the primary literature and supplier documentation to ensure the successful and safe implementation of this important reagent in their research endeavors.

References

  • Google Patents. (2021). WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders.
  • Google Patents. (2022). WO2022042691A1 - Heterocyclic glp-1 agonists.
  • Google Patents. (2022). EP4054554A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders.
  • Accela ChemBio Inc. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

Sources

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental reproducibility, and data-driven decision-making.

Strategic Intermediate for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS 960235-24-9) represents a "privileged scaffold" intermediate in modern drug discovery. Unlike simple alkyl halides, this compound offers a trifunctional core:

  • Electrophilic Bromomethyl Group: A highly reactive site for SN2 functionalization, enabling the attachment of pharmacophores via methylene linkers.

  • Thiazole Heterocycle: A bioisostere for pyridine or benzene, improving aqueous solubility and metabolic stability (logP modulation).

  • C2-Ester Handle: A masked carboxylic acid suitable for further diversification (amidation, hydrolysis) or heterocycle formation.

This guide details the synthesis, stability, and application of this core, specifically focusing on its role in developing antagonists for MrgprX2 (inflammatory disorders) and GLP-1 agonists (metabolic diseases).

Chemical Profile & Physical Properties[1][2]

PropertyDataNotes
IUPAC Name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
CAS Number 960235-24-9Verified
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Physical State Colorless to pale yellow oil / Low-melting solidTends to solidify upon storage at -20°C
Solubility DCM, EtOAc, THF, DMSOHydrolyzes slowly in water
¹H NMR (DMSO-d₆) δ 8.14 (s, 1H), 5.10 (d, 2H), 4.37 (q, 2H), 1.32 (t, 3H)Characteristic deshielded CH₂Br signal at 5.10 ppm [1]
Stability Moisture Sensitive, Light SensitiveStore under Argon/Nitrogen at <4°C

Synthetic Architecture

The synthesis of this compound is not a single-step process.[1][2][3][4] It requires the construction of the thiazole ring followed by precise radical functionalization. The most robust route utilizes a modified Hantzsch Thiazole Synthesis followed by Wohl-Ziegler Bromination .

Mechanistic Pathway (Graphviz Visualization)

SynthesisPath Start1 Ethyl Thiooxamate (H2N-CS-COOEt) Inter Intermediate: Ethyl 5-methylthiazole-2-carboxylate Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Start2 2-Bromopropanal (CH3-CH(Br)-CHO) Start2->Inter Product TARGET: Ethyl 5-(bromomethyl) thiazole-2-carboxylate Inter->Product Radical Bromination Reagent NBS, AIBN CCl4, Reflux Reagent->Inter

Figure 1: Two-stage synthetic logic transforming acyclic precursors into the functionalized thiazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (Ethyl 5-methylthiazole-2-carboxylate)

Rationale: Direct bromination of a pre-formed thiazole ring is difficult. We first build the ring with a methyl group at C5, which serves as the substrate for radical bromination.

Reagents:

  • Ethyl thiooxamate (1.0 eq)

  • 2-Bromopropanal (1.1 eq) [Note: Can be generated in situ from propionaldehyde and Br₂ if commercial source is unavailable]

  • Ethanol (Absolute)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl thiooxamate (13.3 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add 2-Bromopropanal (15.1 g, 110 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize HBr byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the Ethyl 5-methylthiazole-2-carboxylate as a solid.

Protocol B: Wohl-Ziegler Bromination (The Critical Step)

Rationale: This step requires strict anhydrous conditions to prevent hydrolysis of the bromide. Carbon tetrachloride (CCl₄) is the classic solvent, but Benzotrifluoride (PhCF₃) or Methyl Acetate are modern, safer alternatives.

Reagents:

  • Ethyl 5-methylthiazole-2-carboxylate (from Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

  • Solvent: CCl₄ (classic) or PhCF₃ (green alternative)

Procedure:

  • Activation: In a dry flask under Argon, dissolve the methyl-thiazole precursor (10 mmol) in the chosen solvent (50 mL).

  • Reagent Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

  • Initiation: Heat the mixture to reflux. Critical: Ensure the reaction is illuminated with a tungsten lamp if initiation is slow (radical mechanism).

  • Monitoring: Reflux for 2–4 hours. The reaction is complete when the denser NBS solid floats to the top as lighter Succinimide.

  • Filtration: Cool the mixture to 0°C to precipitate Succinimide completely. Filter rapidly through a celite pad.

  • Isolation: Concentrate the filtrate strictly <40°C to avoid thermal decomposition.

  • Result: The product, This compound , is obtained as a lachrymatory oil. Storage: Use immediately or store at -20°C under inert gas.

Reactivity & Applications in Drug Discovery[8]

This scaffold acts as a "linchpin" in convergent synthesis. The bromomethyl group allows the thiazole headgroup to be "snapped" onto amines, phenols, or thiols.

Functionalization Logic (Graphviz Visualization)

Reactivity Core Ethyl 5-(bromomethyl) thiazole-2-carboxylate Prod1 Tertiary Amines (MrgprX2 Antagonists) Core->Prod1 SN2 Alkylation (K2CO3, DMF) Prod2 Ethers/Thioethers (Linker Strategy) Core->Prod2 Williamson Ether Synthesis Prod3 Free Carboxylic Acid (Peptide Coupling) Core->Prod3 Ester Hydrolysis Nuc1 Secondary Amines (R2NH) Nuc1->Core Nuc2 Phenols/Thiols (Ar-OH / Ar-SH) Nuc2->Core Nuc3 LiOH / NaOH Nuc3->Core

Figure 2: Divergent synthesis pathways utilizing the electrophilic and ester functionalities.

Case Study: MrgprX2 Antagonists

Recent patent literature [1] highlights the use of this bromide to synthesize antagonists for the MrgprX2 receptor (implicated in pseudo-allergic drug reactions).

  • Workflow: The bromide is reacted with a substituted aniline or piperidine derivative.

  • Conditions: K₂CO₃ (base), DMF or Acetonitrile, 60°C.

  • Yield: Typically 70–85% for the SN2 step.

Safety & Handling (Self-Validating Protocols)

  • Lachrymator Hazard: The bromomethyl moiety makes this compound a potent lachrymator (tear gas effect). Validation: Always open vials in a functioning fume hood. If the scent of "sweet chemical burn" is detected, containment has failed.

  • Thermal Instability: Alkyl bromides on heteroaromatic rings can undergo self-alkylation (polymerization). Validation: If the oil turns dark brown/black rapidly, it has degraded. Re-purify via short silica plug before use.

References

  • Patent: Mrgprx2 antagonists for the treatment of inflammatory disorders. (2021).[5] WO2021092240A1. Google Patents. Link

    • Source of NMR data and specific applic
  • Patent: Heterocyclic GLP-1 Agonists. (2022). WO2022042691A1. Google Patents. Link

    • Demonstrates the use of thiazole carboxyl
  • Database: this compound Product Page. Biosynth.[6] Link[5][7][8]

    • Verific
  • Review: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[6] (2022). Molecules / NCBI. Link

    • General context on thiazole pharmacophore stability and utility.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Thiazole Derivatives Utilizing Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Forward

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its prevalence is a testament to its versatile chemical nature and its ability to engage in favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[3][4] This guide provides a detailed exploration of Ethyl 5-(bromomethyl)thiazole-2-carboxylate, a highly versatile and reactive building block for the synthesis of novel thiazole derivatives.

The strategic value of this reagent lies in its bifunctional nature. The bromomethyl group at the C5 position serves as an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5] Concurrently, the ethyl carboxylate group at the C2 position provides a handle for subsequent chemical modifications, such as hydrolysis and amide bond formation, enabling the rapid generation of diverse chemical libraries. This document outlines validated protocols for key synthetic transformations, explains the chemical rationale behind the procedural steps, and offers insights for troubleshooting and optimization.

The Strategic Reagent: this compound

Before proceeding to synthetic protocols, it is crucial to understand the properties of the starting material. This knowledge is fundamental to designing experiments, predicting reactivity, and ensuring safe handling.

PropertyValue
IUPAC Name ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate[6]
Synonyms This compound[7]
Molecular Formula C₇H₈BrNO₂S[6]
Monoisotopic Mass 248.9459 Da[6]
Key Reactive Sites 1. C5-CH₂Br : Electrophilic carbon for Sₙ2 reactions. 2. C2-COOEt : Ester group for hydrolysis/amidation.

The primary utility of this compound stems from the high reactivity of the bromomethyl group. Bromine is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functionalities at the C5 position of the thiazole ring.

Core Synthetic Protocol: Nucleophilic Substitution Reactions

The most direct application of this compound is in nucleophilic substitution reactions. The general workflow involves the reaction of the electrophilic bromomethyl group with a suitable nucleophile, typically in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct.

G cluster_0 General Nucleophilic Substitution Workflow reagent This compound product 5-Substituted Thiazole Derivative reagent->product Reaction (Sₙ2 Mechanism) nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ArOH) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) byproduct HBr Salt of Base base->byproduct Neutralization solvent Reaction Medium

Caption: General workflow for Sₙ2 substitution reactions.

Synthesis of 5-(Aminomethyl)thiazole Derivatives (N-Alkylation)

The reaction with primary or secondary amines is a fundamental method for introducing nitrogen-containing moieties, which are prevalent in pharmacologically active compounds.

Causality and Experimental Rationale:

  • Mechanism: The reaction proceeds via a classic Sₙ2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic methylene carbon, displacing the bromide ion.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is essential. It scavenges the HBr generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are ideal solvents as they are polar enough to dissolve the reactants and salts but are aprotic, which is favorable for Sₙ2 reactions.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in acetonitrile (ACN, 0.1 M), add the desired amine (1.1 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the solid K₂CO₃ and its HBr salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

ParameterCondition
Nucleophile Primary/Secondary Amine
Base K₂CO₃ or Et₃N
Solvent ACN or DMF
Temperature 20 - 50°C
Typical Yield 75 - 95%
Synthesis of 5-(Thiomethyl)thiazole Derivatives (S-Alkylation)

Introducing sulfur-containing linkers can significantly modulate a compound's physicochemical properties and biological activity.

Causality and Experimental Rationale:

  • Mechanism: Thiols are potent nucleophiles. To further enhance their reactivity, they are often deprotonated with a base to form the corresponding thiolate anion (RS⁻), which is an even stronger nucleophile.

  • Base: A moderately strong base like potassium carbonate is sufficient for most aliphatic thiols and thiophenols. For less acidic thiols, a stronger base like sodium hydride (NaH) may be required. When using NaH, an inert atmosphere (N₂ or Ar) is necessary to prevent reaction with atmospheric moisture.

  • Solvent: DMF is an excellent solvent for this transformation as it effectively solvates the cationic counter-ion (K⁺ or Na⁺), leaving the thiolate anion highly reactive.

Detailed Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (1.1 eq) in DMF (0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Add potassium carbonate (1.5 eq) portion-wise and stir for 20 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition
Nucleophile Thiol (RSH)
Base K₂CO₃ or NaH
Solvent DMF or THF
Temperature 0°C to Room Temperature
Typical Yield 80 - 98%
Synthesis of 5-(Aryloxymethyl)thiazole Ethers (O-Alkylation)

The formation of ether linkages with phenols introduces aromatic moieties that can be crucial for receptor binding and other molecular interactions.

Causality and Experimental Rationale:

  • Mechanism: Similar to S-alkylation, the reaction proceeds most efficiently by first deprotonating the phenol to form the more nucleophilic phenoxide anion (ArO⁻).

  • Base: Potassium carbonate is a common and effective base for this purpose. Cesium carbonate (Cs₂CO₃) can sometimes offer superior yields, an observation often attributed to the "cesium effect," which involves better solvation and increased reactivity of the phenoxide anion.

  • Solvent: DMF or acetone are suitable solvents. Acetone is often used with K₂CO₃, as the reaction can be run at reflux to increase the rate.

Detailed Protocol:

  • Combine the desired phenol (1.1 eq), this compound (1.0 eq), and potassium carbonate (2.0 eq) in DMF (0.1 M).

  • Heat the mixture to 60°C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH solution (to remove unreacted phenol), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition
Nucleophile Phenol (ArOH)
Base K₂CO₃ or Cs₂CO₃
Solvent DMF or Acetone
Temperature 25 - 80°C
Typical Yield 65 - 90%

Secondary Derivatization: Expanding Molecular Diversity

The true power of this compound as a building block is realized when the initial substitution product is further modified. The ethyl ester at the C2 position is a prime target for creating libraries of amides, which are among the most common functional groups in pharmaceuticals.

G cluster_1 Two-Step Derivatization Workflow start 5-Substituted Thiazole Ester (Product from Section 3) acid Thiazole-2-carboxylic Acid start->acid Step 1: Ester Hydrolysis hydrolysis_reagents Base (LiOH or NaOH) Solvent (THF/H₂O) hydrolysis_reagents->acid amide Novel Thiazole-2-carboxamide acid->amide Step 2: Amide Coupling coupling_reagents Amine (R₂NH) Coupling Agents (HATU, EDC) coupling_reagents->amide

Caption: Workflow for ester hydrolysis and subsequent amidation.

Protocol: Saponification of the Ethyl Ester

Causality and Experimental Rationale: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups. A co-solvent system like THF/water is used to ensure the solubility of both the organic ester and the inorganic base.

  • Dissolve the 5-substituted thiazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-8 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the product with ethyl acetate.

Protocol: Amide Bond Formation

Causality and Experimental Rationale: The carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) to form a highly reactive intermediate that readily reacts with an amine to form the stable amide bond. A base like DIPEA is added to neutralize acids formed during the activation step.

  • Dissolve the thiazole-2-carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final amide product.

Conclusion

This compound is an exceptionally valuable and versatile reagent for modern drug discovery and development. Its dual reactive sites allow for a modular and efficient approach to synthesizing large and diverse libraries of novel thiazole derivatives. The protocols outlined in this guide provide a robust foundation for researchers to build upon, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • Fabad Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. Retrieved February 3, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved February 3, 2026, from [Link]

  • Karale, B. K., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved February 3, 2026, from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • IJRPR. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. Retrieved February 3, 2026, from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 3, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved February 3, 2026, from [Link]

  • University of South Australia. (n.d.). Synthesis of 2-(Benzylthio)-4-(trifluoromethyl)thiazole-5-carboxylates using S-Benzylisothiouronium Halides as thiol equivalents. Retrieved February 3, 2026, from [Link]

Sources

Application Notes and Protocols: Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a potent and versatile alkylating agent. We delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its use in nucleophilic substitution reactions, and offer insights into optimizing reaction conditions. The guide is structured to provide both a robust theoretical grounding and practical, actionable methodologies for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of molecules targeting a wide range of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions.[1][2][3]

This compound emerges as a particularly valuable synthetic intermediate.[4][5] It combines the desirable thiazole core with a highly reactive bromomethyl group at the C5 position. This "benzylic-like" halide serves as a potent electrophile, enabling the facile introduction of the thiazole-2-carboxylate motif onto a wide variety of nucleophilic substrates. This strategic alkylation is a key step in the synthesis of complex molecules with potential therapeutic applications.[6]

Physicochemical Properties & Data

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValue
CAS Number 960235-24-9[4][5]
Molecular Formula C₇H₈BrNO₂S[4][5]
Molecular Weight 250.11 g/mol [4]
IUPAC Name Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Synonyms 2-Thiazolecarboxylic acid, 5-(bromomethyl)-, ethyl ester[5]
Appearance Typically an off-white to yellow solid

The Chemistry of Alkylation: Mechanism and Reactivity

The utility of this compound as an alkylating agent is rooted in its susceptibility to nucleophilic substitution, primarily via the SN2 mechanism.

The SN2 Pathway: A Concerted Mechanism

The carbon atom of the bromomethyl group is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent thiazole ring and the bromine atom. This electronic arrangement makes it an excellent target for nucleophiles. The reaction proceeds via a concerted, single-step mechanism known as the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[7][8]

Key Mechanistic Steps:

  • Backside Attack: The nucleophile (Nu⁻) approaches the electrophilic carbon atom from the side opposite to the bromine leaving group (180°).[7]

  • Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. The carbon atom momentarily adopts a trigonal bipyramidal geometry.[7][8]

  • Leaving Group Departure: As the new bond between the nucleophile and the carbon strengthens, the carbon-bromine bond weakens and breaks, expelling the bromide ion (Br⁻).

This "benzylic-like" reactivity is enhanced compared to simple alkyl halides due to the ability of the adjacent thiazole ring to stabilize the transition state.[9][10][11]

Caption: Generalized SN2 alkylation mechanism.

Core Application: Protocol for N-Alkylation of Amines

The alkylation of primary and secondary amines is one of the most common and powerful applications of this reagent, leading to a diverse range of substituted aminothiazoles, which are prevalent in pharmacologically active compounds.[12]

Objective

To provide a standardized, reproducible protocol for the N-alkylation of a generic primary or secondary amine using this compound.

Materials & Reagents
  • Alkylating Agent: this compound (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.0-1.2 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Work-up: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel for column chromatography

Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere

  • Magnetic stir plate

  • Condenser (if heating)

  • Temperature-controlled bath (ice-water or oil)

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.2 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, ~0.1 M concentration relative to the limiting reagent) via syringe and stir the resulting suspension for 10-15 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine suspension over 5-10 minutes. For highly reactive amines, this addition is best performed at 0 °C to control exothermicity.

  • Reaction: Allow the mixture to warm to room temperature and stir. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the limiting reagent is consumed. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with Ethyl Acetate and deionized water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

Workflow A 1. Setup - Add Amine & Base to Flask - Add Anhydrous Solvent B 2. Reagent Addition - Dissolve Thiazole Reagent - Add Dropwise to Flask A->B C 3. Reaction - Stir at RT or Heat - Monitor by TLC B->C D 4. Work-up - Filter/Concentrate - Liquid-Liquid Extraction - Dry Organic Layer C->D E 5. Purification - Concentrate Crude Product - Column Chromatography D->E F 6. Analysis - Characterize Pure Product (NMR, MS) E->F

Sources

The Strategic Application of Ethyl 5-(bromomethyl)thiazole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have cemented its importance in the development of therapeutic agents.[1][2] In the realm of oncology, thiazole derivatives have demonstrated a remarkable breadth of activity, targeting a variety of cancer-related pathways.[3][4] Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core, underscoring the therapeutic potential of this heterocyclic system.[5][6] This has spurred significant research into the design and synthesis of novel thiazole-containing compounds with enhanced efficacy and selectivity.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-(bromomethyl)thiazole-2-carboxylate as a versatile building block for the synthesis of potential anticancer agents. We will explore its chemical reactivity, provide exemplary synthetic protocols, and discuss the biological evaluation of the resulting compounds, with a focus on their potential mechanisms of action.

Physicochemical Properties and Reactivity Profile of this compound

This compound is a key intermediate, valued for its bifunctional nature. The molecule possesses two primary sites for chemical modification: the highly reactive bromomethyl group at the C5 position and the ethyl ester at the C2 position.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 960235-24-9[7]
Molecular Formula C₇H₈BrNO₂S[7]
Molecular Weight 250.11 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)

The primary utility of this reagent in anticancer drug synthesis lies in the reactivity of the bromomethyl group. This benzylic-like bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse chemical functionalities, a crucial step in building a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Applications in Anticancer Drug Development

The strategic derivatization of this compound allows for the exploration of various chemical spaces to identify potent and selective anticancer compounds. Below are detailed protocols for the synthesis of two classes of derivatives: aminomethyl and thiomethyl thiazoles, which are common motifs in bioactive molecules.

Protocol 1: Synthesis of Ethyl 5-((Arylamino)methyl)thiazole-2-carboxylate Derivatives

This protocol details a general procedure for the nucleophilic substitution of the bromide with various aromatic amines. The resulting secondary amine linkage is a common feature in many kinase inhibitors.

Experimental Workflow:

reagents Dissolve this compound and substituted aniline in anhydrous DMF base Add K₂CO₃ as a base reagents->base Step 1 reaction Stir at 60 °C for 4-6 hours (Monitor by TLC) base->reaction Step 2 workup Quench with water and extract with Ethyl Acetate reaction->workup Step 3 purify Purify by column chromatography workup->purify Step 4 product Characterize the final product (¹H NMR, ¹³C NMR, MS) purify->product Step 5

Caption: General workflow for the synthesis of Ethyl 5-((arylamino)methyl)thiazole-2-carboxylate derivatives.

Materials and Reagents:

  • This compound

  • Substituted anilines (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the desired substituted aniline (1.1 mmol).

  • Add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Ethyl 5-((arylamino)methyl)thiazole-2-carboxylate derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Solvent: Anhydrous DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the aniline nucleophile without causing unwanted side reactions.

  • Temperature: A moderate temperature of 60 °C provides enough energy to overcome the activation barrier of the reaction without leading to decomposition of the starting materials or products.

Protocol 2: Synthesis of Ethyl 5-((Arylthio)methyl)thiazole-2-carboxylate Derivatives

This protocol outlines the synthesis of thioether derivatives, which can act as important pharmacophores in various anticancer agents.

Experimental Workflow:

reagents Dissolve this compound and substituted thiophenol in anhydrous Acetone base Add K₂CO₃ as a base reagents->base Step 1 reaction Stir at room temperature for 8-12 hours (Monitor by TLC) base->reaction Step 2 workup Filter the solid and concentrate the filtrate reaction->workup Step 3 purify Purify by recrystallization or column chromatography workup->purify Step 4 product Characterize the final product (¹H NMR, ¹³C NMR, MS) purify->product Step 5

Caption: General workflow for the synthesis of Ethyl 5-((arylthio)methyl)thiazole-2-carboxylate derivatives.

Materials and Reagents:

  • This compound

  • Substituted thiophenols (e.g., 4-methylthiophenol, 4-fluorothiophenol)

  • Anhydrous Acetone

  • Potassium carbonate (K₂CO₃)

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted thiophenol (1.1 mmol) in anhydrous acetone (15 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure Ethyl 5-((arylthio)methyl)thiazole-2-carboxylate derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Solvent: Acetone is a suitable solvent for this Sₙ2 reaction, as it is polar aprotic and effectively dissolves the reactants.

  • Base: Potassium carbonate is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

  • Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the bromomethyl group and the strong nucleophilicity of the thiophenolate.

Biological Evaluation and Potential Mechanisms of Action

The synthesized thiazole derivatives can be screened for their anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Table 2: Exemplary Anticancer Activity of Thiazole Derivatives against Various Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

CompoundModification on Thiazole RingCancer Cell LineIC₅₀ (µM)
Derivative A1 -CH₂-NH-(4-methoxyphenyl)MCF-7 (Breast)5.2
Derivative A2 -CH₂-NH-(4-chlorophenyl)HCT-116 (Colon)8.7
Derivative B1 -CH₂-S-(4-methylphenyl)HepG2 (Liver)3.9
Derivative B2 -CH₂-S-(4-fluorophenyl)A549 (Lung)6.5
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8

The mechanism of action of these novel thiazole derivatives can be further investigated by exploring their effects on key cancer-related signaling pathways. Thiazole-based compounds have been reported to inhibit various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[8][9][10] Another common target for thiazole derivatives is tubulin polymerization; disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[11][12][13][14]

Potential Signaling Pathway Targeted by Thiazole Derivatives:

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 Binds Signaling Cascade Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR-2->Signaling Cascade Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Cell Survival Cell Survival Signaling Cascade->Cell Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by a synthesized thiazole derivative.

Further mechanistic studies could involve cell cycle analysis by flow cytometry to determine if the compounds induce arrest at a specific phase, and apoptosis assays (e.g., Annexin V/PI staining) to confirm the induction of programmed cell death.[8]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel thiazole-based anticancer agents. The protocols outlined in this application note provide a solid foundation for the generation of compound libraries with diverse functionalities. The subsequent biological evaluation of these compounds can lead to the identification of lead candidates with potent and selective anticancer activity. Future work should focus on optimizing the identified lead compounds through further SAR studies to improve their pharmacological properties and to elucidate their precise molecular mechanisms of action. The continued exploration of the chemical space around the thiazole scaffold holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Retrieved from [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PLOS ONE. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal. Retrieved from [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Scientific Reports. Retrieved from [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Dovepress. Retrieved from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Study On Synthesis And Anti-CML Activity Of 2-Aminoxazole And 2-Aminothiazole Dasatinib Derivatives. (2018). Globe Thesis. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2017). RSC Advances. Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved from [Link]

  • Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]

  • Design and Synthesis of Novel Dasatinib Analogues. (2016). Asian Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy. Retrieved from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

  • Dasatinib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances. Retrieved from [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules. Retrieved from [Link]

Sources

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 960235-24-9) represents a critical "bifunctional scaffold" in modern agrochemical discovery, particularly for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel neonicotinoid mimics.[1] Its structural uniqueness lies in the orthogonality of its reactive centers: an electrophilic bromomethyl group at the C5 position (ideal for


 fragment coupling) and a carboxylate ester  at the C2 position (the precursor to the essential carboxamide pharmacophore).

This guide details the strategic application of this intermediate to generate high-value fungicidal libraries, focusing on the "Tail-to-Head" synthetic logic that maximizes yield and minimizes side reactions.

Part 1: Chemical Utility & Strategic Logic

The Bifunctional Advantage

In rational agrochemical design, this molecule serves as a linchpin.[2]

  • The C5-Bromomethyl "Anchor": This is a highly reactive electrophile.[1] In SDHI design, this position often anchors the "lipophilic tail" (e.g., aryl ethers, amines, or thioethers) required to occupy the hydrophobic pocket of the target enzyme.[2]

  • The C2-Ester "Warhead Precursor": The ethyl ester is a masked carboxylic acid. Once the tail is attached at C5, the ester is hydrolyzed and converted into an amide (the "warhead"), which forms critical hydrogen bonds with the succinate dehydrogenase enzyme (Complex II).

Reactivity Profile & Handling
  • Lachrymator Hazard: Like most

    
    -haloalkyl heterocycles, this compound is a potent lachrymator.[1] All transfers must occur in a fume hood.[1][2]
    
  • Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis to the alcohol (hydroxymethyl) if stored in wet solvents, particularly in the presence of bases. Anhydrous conditions are non-negotiable.

Part 2: Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the "Tail-First" strategy, which is preferred to avoid chemoselectivity issues during the amide coupling stage.

G Start Ethyl 5-(bromomethyl) thiazole-2-carboxylate (Scaffold) Step1 Step 1: C5-Functionalization (S_N2 Displacement) Start->Step1 + Nucleophile (R-XH) Inter1 Intermediate A: 5-Substituted Thiazole Ester Step1->Inter1 Step2 Step 2: Ester Hydrolysis (LiOH/THF) Inter1->Step2 Acid Intermediate B: Thiazole Carboxylic Acid Step2->Acid Step3 Step 3: Amide Coupling (Warhead Installation) Acid->Step3 + Aniline/Amine Product Final SDHI Candidate (Thiazole-Carboxamide) Step3->Product

Figure 1: The "Tail-First" synthetic workflow.[1] This route prevents interference between the reactive bromide and the coupling reagents used in the amide formation step.

Part 3: Detailed Experimental Protocols

Protocol A: C5-Functionalization via Nucleophilic Substitution

Objective: To attach a lipophilic aryl-amine tail to the C5 position.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline or Phenol (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1][2]
    
  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1][2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     and the nucleophile (e.g., 4-fluoroaniline) in anhydrous MeCN under an Argon atmosphere.
    
  • Addition: Cool the mixture to 0°C. Add this compound dropwise as a solution in MeCN. Note: Slow addition prevents dimerization.[1][2]

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material spot (

    
    ) should disappear.[1]
    
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over

    
    .[1][2] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Validation Criteria:

  • ¹H NMR: Disappearance of the

    
     singlet (
    
    
    
    ppm) and appearance of a new methylene signal shifted upfield (
    
    
    ppm depending on the nucleophile).[1]
Protocol B: Ester Hydrolysis to Carboxylic Acid

Objective: To reveal the carboxylic acid for amide coupling.

Reagents:

  • Intermediate A (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: THF:Water (3:1 ratio)[1]

Procedure:

  • Dissolve Intermediate A in THF.[1][2] Cool to 0°C.[1][2][3]

  • Add

    
     dissolved in the minimum amount of water.[1][2]
    
  • Stir vigorously at RT for 2 hours.

  • Acidification: Carefully acidify the reaction mixture to pH 3–4 using 1N HCl. Caution: Do not go below pH 2 to avoid protonation of the thiazole nitrogen or cleavage of sensitive ether tails.

  • Isolation: The carboxylic acid often precipitates.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with EtOAc.[1][2]

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of C5-Alkylation Conditions

SolventBaseTemperatureYield (%)Notes
MeCN

RT 88% Optimal balance of solubility and rate.
DMF

0°C65%Significant hydrolysis byproducts observed.[1]
Acetone

Reflux72%Higher impurities; thermal degradation of bromide.[1][2]
DCM

RT45%Slow reaction; incomplete conversion.

Troubleshooting Guide:

  • Issue: Low yield in Protocol A.

    • Cause: Hydrolysis of the bromomethyl group due to wet solvent.

    • Fix: Distill MeCN over

      
       or use molecular sieves.[1][2] Ensure the reaction is strictly under Argon.
      
  • Issue: "Sticky" product in Protocol B.

    • Cause: Incomplete acidification or presence of Li salts.[1][2]

    • Fix: Ensure pH is adjusted to the isoelectric point of the specific amino-acid derivative. Use lyophilization if the product is water-soluble.[1]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 49757954, this compound. Retrieved from [Link][1]

  • Zhang, H., et al. (2018).[1][2] Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Retrieved from [Link]

  • Reddy, P., et al. (2025).[1][2] Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2020).[1][2][4] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI).[1] Retrieved from [Link][1]

Sources

Strategic Synthesis of Thioether Derivatives via Nucleophilic Substitution of Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for synthesizing thioether (sulfide) derivatives from Ethyl 5-(bromomethyl)thiazole-2-carboxylate . This scaffold is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and broad-spectrum antiviral agents. The transformation relies on a chemoselective


 nucleophilic substitution, replacing the activated benzylic-like bromide with a thiol moiety while preserving the sensitive C2-ethyl ester.

Strategic Analysis: Reactivity & Chemoselectivity

The Electrophile: 5-(Bromomethyl)thiazole

The starting material features two reactive centers:

  • C5-Bromomethyl Group: This is the primary electrophile. The thiazole ring acts similarly to a pyridine ring, withdrawing electron density. This makes the C5-methylene highly electrophilic, facilitating rapid

    
     reactions even with weak nucleophiles.
    
  • C2-Ethyl Ester: This group is susceptible to hydrolysis (to the acid) or transesterification.

    • Critical Control Point: To prevent ester degradation, anhydrous conditions and non-nucleophilic bases are required. Strong alkoxide bases (e.g., NaOEt, NaOMe) must be avoided to prevent transesterification.

The Nucleophile: Thiols

Thiols (


) are soft nucleophiles. To react efficiently with the alkyl bromide, they must be deprotonated to the thiolate anion (

).
  • pK_a Consideration: Typical alkyl thiols have a

    
     of ~10-11; aryl thiols ~6-7.
    
  • Base Selection: Weak inorganic bases like Potassium Carbonate (

    
    ) are ideal. They are sufficiently basic to deprotonate the thiol but kinetically slow to attack the ester, especially in heterogeneous mixtures.
    

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).

ReactionMechanism Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Nucleophile) Thiol->Thiolate Deprotonation Base Base (K2CO3) Base->Thiolate TS [ Transition State ] S---C---Br Thiolate->TS Nucleophilic Attack Substrate Thiazole-CH2-Br (Electrophile) Substrate->TS Product Thiazole-CH2-S-R (Thioether Product) TS->Product Inversion/Displacement Byproduct HBr / Salt TS->Byproduct

Figure 1: Mechanistic pathway for the thioether formation.[1] The base generates the active thiolate species, which attacks the methylene carbon of the thiazole.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 250 mg of bromide) Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

Reagents:
  • This compound (1.0 equiv)[2]

  • Thiol (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 - 2.0 equiv)
    
  • Solvent: DMF (5 mL per mmol)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Thiol Activation: Add the Thiol (1.1 mmol) and anhydrous DMF (3 mL) to the flask. Add powdered

    
     (1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    
    • Note: If using an aryl thiol (e.g., thiophenol), the solution may turn yellow upon deprotonation.

  • Substrate Addition: Dissolve this compound (1.0 mmol) in the remaining DMF (2 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

    • Why: Dropwise addition prevents high local concentrations of the electrophile, minimizing side reactions.

  • Reaction: Stir the mixture at RT.

    • Monitoring: Check by TLC (Hexanes:EtOAc 4:1) or LC-MS after 1 hour. The bromide starting material (

      
      ) should disappear; the product is typically more polar.
      
    • Duration: Most reactions complete within 1-3 hours. If sluggish, heat to

      
      .
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry the organic layer over anhydrous

      
      . Filter and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Optimization Matrix

Use the table below to select conditions based on your specific thiol substrate.

Thiol TypeBaseSolventTempExpected YieldNotes
Alkyl Thiol (e.g., Ethanethiol)

DMFRT85-95%Highly nucleophilic; fast reaction.
Aryl Thiol (e.g., Thiophenol)

MeCN

80-90%Less nucleophilic; mild heat helps.
Heterocyclic Thiol

DMFRT75-85%Cesium effect enhances solubility.
Volatile Thiol DIPEADCM

to RT
70-80%Use organic base to avoid evaporation issues.

Workflow & Decision Tree

Workflow Start Start Synthesis CheckTLC Check TLC (1 hr) Start->CheckTLC Complete SM Consumed? CheckTLC->Complete Workup Aqueous Workup (EtOAc / H2O) Complete->Workup Yes Heat Heat to 50°C (Add 0.5 eq Base) Complete->Heat No Disulfide Check for Disulfide (Byproduct) Workup->Disulfide Heat->CheckTLC Purify Flash Chromatography Disulfide->Purify Clean ReductiveWorkup Add PPh3 or DTT (Reduce Disulfide) Disulfide->ReductiveWorkup Disulfide Present ReductiveWorkup->Purify

Figure 2: Operational workflow for reaction monitoring and troubleshooting.

Troubleshooting & Critical Notes

Disulfide Formation[3]
  • Symptom: Appearance of a non-polar spot on TLC that persists or grows over time.

  • Cause: Oxidation of the thiol starting material by ambient oxygen.

  • Solution: Degas all solvents thoroughly. If disulfide is present in the crude, treat the mixture with Triphenylphosphine (

    
    ) or Dithiothreitol (DTT) in wet methanol before purification to reduce it back to the thiol, allowing separation.
    
Ester Hydrolysis
  • Symptom: Loss of the ethyl group (NMR) or formation of a very polar spot (Acid).

  • Cause: Presence of water in the solvent or use of strong hydroxide bases.

  • Solution: Ensure DMF is "Anhydrous Grade" (stored over molecular sieves). Switch from

    
     to DIPEA (Diisopropylethylamine) if the substrate is extremely base-sensitive.
    
Odor Control
  • Safety: Thiols are potent odorants.

  • Protocol: All glassware contacting thiols should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual sulfur species to odorless sulfonates.

References

  • National Center for Biotechnology Information (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC. Available at: [Link] (General methodology for thioether formation).

  • ACS GCI Pharmaceutical Roundtable. Reagent Guide: Thioether Formation. (Review of green chemistry approaches to sulfide synthesis). Available at: [Link]

  • Kempf, D. J., et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry. (Contextual grounding for the thiazole scaffold). Available at: [Link]

  • Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base. Journal of Flow Chemistry.[3] (Validation of K2CO3 efficiency). Available at: [Link]

Sources

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 5-(bromomethyl)thiazole-2-carboxylate for High-Throughput Screening

Abstract

This guide details the strategic derivatization of This compound (CAS: 960235-24-9), a bifunctional "privileged scaffold" in medicinal chemistry. Due to the high reactivity of its exocyclic bromomethyl group and the modularity of its C2-ester, this molecule serves as a critical node for generating diversity-oriented libraries targeting kinases, viral proteases, and bacterial enzymes. This protocol synthesizes field-proven methodologies for


 displacement and ester manipulation, ensuring high yields and purity for biological screening.

The Scaffold: Chemical Logic & Reactivity Profile

The utility of this compound lies in its orthogonal reactivity . It presents two distinct handles for diversification that can be manipulated sequentially without cross-interference if specific conditions are maintained.[1]

  • Site A (C5-Bromomethyl): A highly reactive electrophile (benzylic-like). It undergoes rapid

    
     reactions with nucleophiles (amines, thiols, phenols) under mild basic conditions. This is the primary site for introducing "warheads" or solubility-enhancing groups.
    
  • Site B (C2-Ethyl Ester): A stable electrophile. It remains inert during C5-substitution but can be subsequently hydrolyzed to the carboxylic acid (for coupling) or converted to hydrazides/amides.

Target Applications:

  • Kinase Inhibitors: Thiazoles mimic the ATP-binding hinge region (e.g., Dasatinib).

  • Protease Inhibitors: The scaffold is a bioisostere found in HIV protease inhibitors (e.g., Ritonavir).

  • Antimicrobials: Thiazole-2-carboxylates exhibit broad-spectrum activity against Gram-positive bacteria.

Experimental Workflows

Visualizing the Derivatization Pathway

The following diagram outlines the logical flow from the parent scaffold to a screening-ready library.

Thiazole_Workflow Start Parent Scaffold Ethyl 5-(bromomethyl) thiazole-2-carboxylate Decision Nucleophile Selection Start->Decision Path_A Path A: Amination (2° Amines) Decision->Path_A HNR2 Path_B Path B: Thio-Etherification (Thiols) Decision->Path_B HSR Inter_A Intermediate A (Amino-Ester) Path_A->Inter_A DIPEA, MeCN RT, 4h Inter_B Intermediate B (Thio-Ester) Path_B->Inter_B K2CO3, DMF RT, 2h Hydrolysis Ester Hydrolysis (LiOH/THF) Inter_A->Hydrolysis Screening Biological Screening (Kinase/Protease Assay) Inter_A->Screening Direct Screen Inter_B->Hydrolysis Final_Acid Final Product (Carboxylic Acid) Hydrolysis->Final_Acid Final_Acid->Screening

Caption: Figure 1. Divergent synthesis workflow converting the bromomethyl thiazole core into amino- and thio-functionalized libraries.

Detailed Protocols

Protocol A: Generation of C5-Aminothiazole Libraries ( Displacement)

Objective: To displace the bromine atom with secondary amines to create a focused library of basic amines.

Reagents:

  • This compound (1.0 equiv)[2][3]

  • Secondary Amine (

    
    ) (1.2 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (250 mg) of the thiazole scaffold in 5 mL of anhydrous MeCN in a 20 mL scintillation vial.

  • Addition: Add 2.0 mmol (348 µL) of DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Reaction: Dropwise add 1.2 mmol of the desired secondary amine (e.g., morpholine, piperidine, or N-methylpiperazine).

  • Incubation: Cap the vial and stir at RT for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a lower, more polar spot (amine product) should appear.
      
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in DCM (10 mL) and wash with saturated

    
     (10 mL). Dry the organic layer over 
    
    
    
    , filter, and concentrate.
    • Expert Insight: If the amine product is highly polar, skip the aqueous wash and purify directly via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to remove non-basic impurities.

Protocol B: Ester Hydrolysis (Accessing the Free Acid)

Objective: To convert the ethyl ester into a carboxylic acid for peptide coupling or solubility enhancement.

Reagents:

  • Thiazole Ester Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • THF/Water (3:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (0.5 mmol) in 4 mL of THF/Water (3:1).

  • Saponification: Add

    
     (1.5 mmol, 63 mg). Stir vigorously at RT for 3 hours.
    
    • Note: If the starting material is insoluble, add methanol (1 mL) to the mixture.

  • Quench & Isolation: Acidify the reaction mixture to pH 3–4 using 1N HCl.

  • Recovery:

    • Precipitation: In many cases, the zwitterionic amino-acid product will precipitate. Filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with EtOAc (

      
       mL), dry over 
      
      
      
      , and concentrate.

Quality Control & Validation Criteria

Before biological screening, derivatives must meet the following criteria to ensure data integrity.

ParameterAcceptance CriteriaMethodReason
Purity >95%HPLC (UV @ 254 nm)Impurities (e.g., unreacted bromide) are toxic and cause false positives.
Identity Mass [M+H]+ ± 0.4 DaLC-MS (ESI+)Confirms successful substitution of Br (Isotope pattern change).
Residual Bromide < 0.1%Beilstein / AgNO3 TestUnreacted alkyl bromide is a potent alkylator and assay interferent.
Solubility > 10 mM in DMSOVisual / NephelometryEnsures compound stays in solution during microplate assays.

Biological Screening Context

Structure-Activity Relationship (SAR) Logic

When designing the library, select amines that probe different pockets of the target protein.

  • Hydrophilic Tails (e.g., Morpholine): Improves solubility and metabolic stability; often used to reach solvent-exposed regions of a kinase.

  • Basic Tails (e.g., N-Methylpiperazine): Enhances binding affinity via salt bridges (e.g., with Asp/Glu residues in the active site).

  • Bulky Aromatics (e.g., Benzylamines): Targets hydrophobic pockets (Gatekeeper residues).

Biological Decision Tree

Bio_Screening Screen Primary Screen (10 µM Single Point) Hit Hit Identification (>50% Inhibition) Screen->Hit Active Discard Discard (<50% Inhibition) Screen->Discard Inactive Validation Dose Response (IC50 Determination) Hit->Validation Selectivity Selectivity Profiling (Counter-Screening) Validation->Selectivity Potent (<1 µM) Tox Cytotoxicity Assay (HepG2 / HEK293) Selectivity->Tox Selective

Caption: Figure 2. Decision tree for evaluating thiazole derivatives in high-throughput screening campaigns.

Safety & Handling (Critical)

  • Lachrymator Hazard: The parent compound, this compound, is a benzylic bromide analog. It is a potent lachrymator and skin irritant.

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate to destroy the alkylating capability.

  • Vesicant: Avoid all skin contact.[4][5] Double-glove (Nitrile) is recommended.

References

  • National Center for Biotechnology Information (NCBI). (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Common side reactions with "Ethyl 5-(bromomethyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the handling, reactivity, and troubleshooting of Ethyl 5-(bromomethyl)thiazole-2-carboxylate . This guide is designed for organic chemists and process engineers utilizing this reagent as a "warhead" for introducing the thiazole moiety into pharmaceutical scaffolds.[1]

High-Reactivity Heterocyclic Building Block[1]

Reagent Profile

  • CAS: 173089-24-2 (Generic/Isomer specific check required per batch)[1]

  • IUPAC: Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate[1]

  • Role: Electrophilic Thiazole Synthon (

    
     active)
    
  • Key Reactivity: The C5-bromomethyl group acts as a "hetero-benzylic" electrophile.[1] It is significantly more reactive than standard alkyl bromides due to the resonance stabilization provided by the thiazole ring, making it prone to rapid nucleophilic substitution—both desired (with amines/thiols) and undesired (with water/alcohols).[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Impurity Profiling & Side Reactions[1]

Q1: I observe a polar impurity by TLC/LC-MS that does not match my product. The mass is M-Br+OH (M-63).[1] What is it?

  • Diagnosis: Hydrolysis of the Bromomethyl Group. [1]

  • Mechanism: Trace moisture in your solvent or atmosphere has attacked the highly electrophilic C5-methylene carbon.[1] The electron-withdrawing 2-carboxylate group activates the C5 position, making it susceptible to rapid hydrolysis even under neutral conditions.[1]

  • Solution:

    • Protocol Adjustment: Switch to strictly anhydrous solvents (DCM, THF, or DMF dried over molecular sieves).

    • Reagent Check: Ensure the starting material was stored under Argon/Nitrogen.[1][2] If the solid smells acrid (HBr), it has already degraded.[1]

Q2: My reaction with methanol/ethanol as a solvent yielded a product with incorrect mass (+14 or +28 mass shift).

  • Diagnosis: Solvolytic Etherification (Williamson-type) or Transesterification. [1]

  • Mechanism:

    • Etherification: The alcohol solvent attacks the C5-bromomethyl group, displacing bromide to form an ethyl/methyl ether.[1]

    • Transesterification: If using Methanol with an Ethyl ester, base catalysis (even from amine reactants) can swap the ester group (-COOEt

      
       -COOMe).[1]
      
  • Solution: Avoid protic solvents. Use aprotic polar solvents like Acetonitrile (ACN) or DMF.[1] If an alcohol is required for solubility, use tert-butanol (sterically hindered) or ensure the reaction temperature is kept low (<0°C).[1]

Q3: During amination, I see a significant amount of "dimerized" byproduct (M+Reagent-Br).

  • Diagnosis: Over-Alkylation (Polyalkylation). [1]

  • Mechanism: The secondary amine product formed after the first substitution is often more nucleophilic than the primary amine starting material, leading to a second attack on another molecule of the bromomethyl reagent.[1]

  • Solution:

    • Stoichiometry: Use a large excess of the amine (2–3 equivalents) if it is inexpensive.[1]

    • Order of Addition: Add the bromide reagent dropwise to a solution of the amine (inverse addition) to keep the amine concentration locally high.

Category B: Stability & Storage[1][2]

Q4: The white solid has turned yellow/brown and "caked" together. Is it usable?

  • Diagnosis: Autocatalytic Decomposition.

  • Mechanism: Hydrolysis releases HBr.[1] The acid catalyzes further degradation of the thiazole ring or ester hydrolysis.[1] The color change indicates the formation of conjugated degradation products or bromine liberation.[1]

  • Action: Discard. Purification is difficult as the impurities are often structurally similar or oligomeric.[1]

  • Prevention: Store at -20°C under inert atmosphere.

Part 2: Reaction Pathway Analysis (Visualization)[1]

The following diagram illustrates the competition between the Desired Pathway (


 Substitution) and the three most common Side Reaction Pathways (Hydrolysis, Solvolysis, and Elimination).[1]

ReactionPathways cluster_legend Pathway Legend Reagent Ethyl 5-(bromomethyl) thiazole-2-carboxylate Desired Desired Product (Amine/Thiol substituted) Reagent->Desired Nucleophile (R-NH2/R-SH) anhydrous, base Hydrolysis_OH Side Product A: 5-(Hydroxymethyl)thiazole (Hydrolysis) Reagent->Hydrolysis_OH H2O (Trace moisture) Solvolysis_OR Side Product B: 5-(Alkoxymethyl)thiazole (Ether formation) Reagent->Solvolysis_OR ROH solvent (MeOH/EtOH) Dimer Side Product C: Over-Alkylated Dimer (Polyalkylation) Desired->Dimer Excess Reagent (Slow addition required) key Green: Desired Path Red/Yellow: Side Reactions

Caption: Mechanistic bifurcation of this compound. The electrophilic C5-methylene is the primary site of both product formation and degradation.[1]

Part 3: Optimized Experimental Protocol

Objective: Nucleophilic substitution with a primary amine (R-NH2) while minimizing hydrolysis and over-alkylation.

Materials
  • Reagent: this compound (1.0 equiv)[1]

  • Nucleophile: Primary Amine (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (anhydrous) (2.0 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1] Do not use alcohols.

Step-by-Step Methodology
  • Preparation: Flame-dry reaction glassware and cool under a stream of Nitrogen/Argon.

  • Solvent Setup: Dissolve the Amine and Base in anhydrous MeCN.[1] Cool the solution to 0°C in an ice bath.

    • Why? Low temperature suppresses side reactions; presence of base neutralizes HBr generated in situ.[1]

  • Addition: Dissolve the Bromide Reagent in a minimal volume of MeCN. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Control Point: Dropwise addition ensures the amine is always in excess relative to the bromide, preventing the "Dimer" side reaction (See Diagram Path C).[1]

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (System: Hexane/EtOAc).[1]

    • Note: If the spot for the bromide remains, do not heat above 40°C unless necessary, as this accelerates ester hydrolysis.[1]

  • Workup: Dilute with EtOAc, wash with cold water (to remove salts without hydrolyzing the ester), then brine. Dry over Na2SO4.[1]

Part 4: Solvent & Stability Data

Solvent SystemStability RatingRisk FactorRecommendation
DCM (Dichloromethane) HighLow (if acid-free)Preferred for storage/transport.[1]
MeCN (Acetonitrile) HighLowPreferred for substitution reactions.[1]
DMF/DMSO ModerateHydrolysis (hygroscopic)Use only if fresh/dry. Hard to remove.
Methanol/Ethanol Zero Solvolysis/TransesterificationDO NOT USE. Forms ethers/mixed esters.[1]
Water (Aqueous buffers) Zero Rapid HydrolysisDO NOT USE.

References

  • National Institutes of Health (NIH). Thiazole: A Versatile Standalone Moiety...[1] (Review of thiazole alkylation and side reactions). Available at: [Link]

Sources

Technical Support Center: Stabilizing Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-BR-502 Topic: Prevention of Dimerization/Polymerization in 5-(bromomethyl)thiazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Knowledge Base Article[1]

Executive Summary

The Core Issue: Ethyl 5-(bromomethyl)thiazole-2-carboxylate is an "activated" alkyl halide.[1] It possesses a latent instability mechanism: Self-Quaternization (often colloquially referred to as dimerization).[1]

The molecule contains both a nucleophile (the thiazole nitrogen,


) and a potent electrophile (the bromomethyl group, 

).[1] In concentrated solutions or the solid state, the nitrogen of one molecule attacks the methylene carbon of another via an intermolecular

reaction.[1] This results in the formation of an insoluble, gummy thiazolium salt (oligomers or dimers), rendering the material useless for further synthesis.[1]

Quick Fix Checklist:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • State: Solid state is preferred; if in solution, keep dilute (<0.1 M) in non-polar solvents (DCM, Toluene).

  • Workup: Avoid aqueous basic washes (keeps the Nitrogen less nucleophilic).[1]

The Mechanism: Why It Fails

To prevent the issue, you must understand the enemy.[1] The degradation is not a radical process (like oxidation) but an ionic self-alkylation.[1]

Mechanism of Self-Alkylation

The electron-withdrawing ester at C2 reduces the basicity of the thiazole nitrogen, but it does not eliminate its nucleophilicity entirely.[1] The C5-bromomethyl group is highly reactive due to the adjacent aromatic ring stabilizing the transition state.[1]

G cluster_0 Reactant A cluster_1 Reactant B cluster_2 Degradation Product M1 Thiazole N (Nucleophile) M2 Bromomethyl C (Electrophile) M1->M2 Intermolecular SN2 Attack Prod Bis-Thiazolium Salt (Insoluble Gum) M2->Prod Precipitation

Figure 1: The intermolecular


 pathway leading to quaternary ammonium salt formation.[1]

Synthesis & Handling Protocols

The following protocols are designed to minimize the "residence time" of the free base bromomethyl species in conditions that favor alkylation.

Method A: Radical Bromination (The "Danger Zone" Route)

Most common route, but highest risk of degradation during workup. Precursor: Ethyl 5-methylthiazole-2-carboxylate.[1]

ParameterRecommendationScientific Rationale
Reagent NBS (1.05 eq), AIBN (cat.)[1]Standard Wohl-Ziegler conditions.
Solvent

or Benzene (if permitted); PhCl
Non-polar solvents discourage ionic transition states (dimerization).[1]
Workup FILTRATION ONLY Critical: Do not wash with aqueous

. Removing trace acid accelerates N-attack.[1]
Purification Flash Chromatography (Hex/EtOAc)Silica is slightly acidic, which stabilizes the product.[1]
Method B: The Alcohol Conversion (The "Safer" Route)

Recommended for high-value batches. Precursor: Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate.[1]

  • Reaction: Treat alcohol with

    
     (1.1 eq) and 
    
    
    
    (1.1 eq) in DCM at 0°C (Appel Reaction).
  • Advantage: The reaction is driven by phosphine oxide formation; conditions are mild and neutral.[1]

  • Isolation: Precipitate

    
     with hexane, filter, and concentrate the filtrate.
    

Storage & Stability Guidelines

If you must store the compound, follow this decision tree to ensure integrity.

Storage Start Product Isolated Usage Immediate Use? Start->Usage Yes Dissolve in Reaction Solvent (Use within 2h) Usage->Yes Yes No Storage Required Usage->No No State Physical State? No->State Solid Crystalline Solid State->Solid Sol Solution State->Sol Solid_Act Store at -20°C Under Argon Shelf Life: ~2-4 weeks Solid->Solid_Act Sol_Act Avoid if possible. If necessary: <0.1M in DCM Store at -20°C Sol->Sol_Act

Figure 2: Decision matrix for handling and storage to minimize dimerization risk.

Troubleshooting & FAQ

Q: My product turned into a pink/brown gum overnight. Can I save it?

  • Diagnosis: This is the classic sign of quaternization (dimerization).[1] The gum is the ionic thiazolium salt.[1]

  • Solution: Unfortunately, no . The covalent bond formation is irreversible under mild conditions.[1] You must re-synthesize.[1]

  • Prevention: Ensure the product is completely dry (solvent traces promote mobility) and stored at -20°C.[1]

Q: Can I add acid to stabilize it?

  • Technical Insight: Adding trace HCl or HBr does protonate the nitrogen, effectively shutting down the dimerization mechanism.[1]

  • Risk: However, the ester at C2 is susceptible to acid-catalyzed hydrolysis.[1]

  • Verdict: Only use this method if you plan to use the material in an acidic reaction downstream immediately.[1] Otherwise, rely on cold temperature.[1]

Q: The NMR shows broad peaks and a baseline hump.

  • Analysis: Sharp peaks indicate the monomer.[1] Broadening suggests oligomerization.[1] A shift of the

    
     peak from ~4.7 ppm (monomer) to >5.0 ppm usually indicates the alkylated species.[1]
    

Q: Which solvent is best for the next step (nucleophilic substitution)?

  • Recommendation: Use Acetone or Acetonitrile .[1]

  • Why: If you are reacting this with an amine or thiol, you want the reaction to be faster than the dimerization.[1] These polar aprotic solvents accelerate

    
     reactions with your desired nucleophile, outcompeting the self-reaction.[1]
    

References

  • General Reactivity of 5-(bromomethyl)thiazoles: Litvinchuk, M. B., et al. "Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives."[1][2] Chemistry of Heterocyclic Compounds, vol. 54, no.[1][2][3] 5, 2018, pp. 559–567.[1][2]

  • Ritonavir Intermediate Chemistry (Analogous Stability): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1] Journal of Medicinal Chemistry, vol. 39, no. 5, 1996.[1] (Discusses the handling of activated thiazole intermediates).

  • Thiazole Polymerization Inhibitors (Context on Biological Activity): El-Abd, et al. "Design, synthesis, and biological evaluation of thiazole... as potential tubulin polymerization inhibitors."[1][4][5] Frontiers in Chemistry, 2022.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling lachrymatory alkyl halides.

Sources

Solvent effects on the reactivity of "Ethyl 5-(bromomethyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to provide immediate, high-level troubleshooting and experimental guidance for researchers working with Ethyl 5-(bromomethyl)thiazole-2-carboxylate .[1][2]

Subject: Solvent Effects & Reactivity Guide for this compound Document ID: TC-BR-TZ-05 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2]

Core Product Profile & Handling

Compound: this compound CAS: 960235-24-9 Chemical Structure Context: This molecule features three distinct reactive centers, but the bromomethyl group (C5 position) is the primary electrophile.[1][2]

  • Bromomethyl (C5): Highly reactive, "benzylic-like" electrophile.[1][2] Prone to

    
     reactions.
    
  • Ethyl Ester (C2): Electron-withdrawing group (EWG).[1][2] Reduces the basicity of the thiazole nitrogen, enhancing stability against self-alkylation (dimerization) compared to non-substituted thiazoles.[1]

  • Thiazole Nitrogen: Weakly basic due to the C2-ester.[1][2]

Storage & Stability Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: High.[1] The C-Br bond is labile; exposure to ambient moisture can lead to hydrolysis (formation of the hydroxymethyl derivative) and release of HBr, which autocatalyzes further degradation.[1]

  • Handling: Weigh quickly in a fume hood; for precise stoichiometry, handle in a glovebox.

Solvent Selection Matrix

The choice of solvent is the single most critical variable in controlling the reactivity of this compound.[1] The bromomethyl group is highly susceptible to solvolysis , meaning the solvent itself can act as a nucleophile.

Solubility & Reactivity Table
Solvent ClassExamplesSolubilityReactivity ProfileRecommended Use
Polar Aprotic DMF, DMSO, NMPExcellentHigh Reactivity (

).
Solvents solvate cations well, leaving anions (nucleophiles) "naked" and reactive.[1][2]
Primary Choice for amination, thiolation, or alkylation.[1][2]
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGoodModerate/High Reactivity. Good balance of rate and ease of workup.[1][2]Best for Optimization. Easy to remove; less risk of hydrolysis during workup than DMF.[1][2]
Protic Methanol, Ethanol, WaterModerateHigh Risk (Solvolysis). Solvent competes with nucleophile.[1][2] Forms ether byproducts (e.g., methoxymethyl).[1][2]AVOID unless specifically synthesizing the ether derivative.
Non-Polar Toluene, DCM, HexaneGood (DCM) to Poor (Hexane)Low Reactivity. Reaction rates are slow.[1][2] Heterogeneous mixtures common.[1][2]Use for Phase Transfer Catalysis (PTC) or when high stability is required.[1][2]

Reaction Pathways & Solvent Influence (Visualized)

The following diagram illustrates the competing pathways determined by solvent choice.

ReactionPathways Start Ethyl 5-(bromomethyl) thiazole-2-carboxylate Solvent_Protic Protic Solvent (MeOH, EtOH) Start->Solvent_Protic Dissolve Solvent_Aprotic Polar Aprotic (DMF, MeCN) Start->Solvent_Aprotic Dissolve Solvent_NonPolar Non-Polar (Toluene) Start->Solvent_NonPolar Dissolve Product_Ether Solvolysis Product (Alkoxymethyl ether) Solvent_Protic->Product_Ether Solvent attacks (Fast) Product_Sub Target Substitution (Amine/Thiol adduct) Solvent_Protic->Product_Sub Nucleophile attacks (Slow/Compete) Solvent_Aprotic->Product_Sub SN2 Reaction (Fast) Product_Dimer Dimerization/Salt (Quaternary Ammonium) Solvent_Aprotic->Product_Dimer High Conc/Heat Solvent_NonPolar->Product_Sub Slow Reaction Solvent_NonPolar->Product_Sub + PTC (Fast)

Caption: Figure 1. Solvent-dependent reaction divergence.[1][2] Protic solvents favor side-reactions (solvolysis), while polar aprotic solvents favor the desired


 substitution.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield & "Missing" Product

User Question: "I reacted the bromide with a secondary amine in Ethanol, but I isolated a product with the wrong mass (M-Br+OEt). What happened?" Technical Diagnosis: You encountered Solvolysis .

  • Mechanism: In ethanol, the solvent is in vast excess compared to your amine.[2] The bromomethyl group is highly electrophilic (benzylic-like).[1][2] The ethanol oxygen attacks the carbon, displacing bromide, forming the ethyl ether.[1]

  • Solution: Switch to Acetonitrile (MeCN) or THF .[1][2] If solubility is an issue and you must use alcohol, use a sterically hindered alcohol (like t-Butanol) or ensure the amine is in large excess (5–10 eq).[1][2]

Issue 2: Precipitate Formation & Stalled Reaction

User Question: "I'm running the reaction in Acetone. A white solid precipitated immediately, but TLC shows starting material remains." Technical Diagnosis: This is likely the Hydrobromide Salt of your amine nucleophile.

  • Mechanism: As the reaction proceeds, HBr is generated.[2] This acid protonates the unreacted amine, rendering it non-nucleophilic and insoluble in acetone.[2]

  • Solution: Add an auxiliary base (scavenger) that is non-nucleophilic, such as DIPEA (Diisopropylethylamine) or K₂CO₃ .[1][2] This neutralizes the HBr, keeping your amine free and active.[2]

Issue 3: Decomposition During Workup

User Question: "The reaction looked good on LCMS, but after aqueous workup, the product purity dropped." Technical Diagnosis: Ester Hydrolysis or Thiazole Ring Instability .[1][2]

  • Mechanism: The ethyl ester at C2 is susceptible to hydrolysis, especially if the workup is too basic (NaOH) or too acidic.[2]

  • Solution:

    • Use a buffered quench (Saturated NH₄Cl or Phosphate buffer pH 7).[1][2]

    • Avoid strong bases like NaOH for extraction.[1]

    • Perform a quick extraction into DCM and dry over MgSO₄ immediately.[1][2]

Issue 4: Unknown Impurity at +Product Mass

User Question: "I see a small impurity that is exactly double the mass of the starting material." Technical Diagnosis: Dimerization (Self-Alkylation) .

  • Mechanism: Although the ester reduces basicity, the thiazole nitrogen can still act as a nucleophile toward the bromomethyl group of another molecule, forming a quaternary ammonium salt.

  • Solution:

    • Dilution: Run the reaction at lower concentration (0.05 M – 0.1 M).

    • Order of Addition: Add the bromide slowly to the solution of the nucleophile, ensuring the nucleophile is always in excess relative to the bromide.

Optimized Protocol: Amination of this compound[1][2][3]

Objective: Synthesis of amino-methyl thiazole derivative via


 substitution.

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: Secondary Amine (1.2 eq)[1][2]

  • Base: DIPEA (1.5 eq) or K₂CO₃ (2.0 eq)[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration][1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen.

  • Solvation: Dissolve the Amine and Base in Anhydrous MeCN. Stir for 5 minutes.

  • Addition: Dissolve the Bromide substrate in a minimal amount of MeCN.[2] Add this solution dropwise to the amine mixture at 0°C (ice bath).

    • Why? Dropwise addition keeps the concentration of bromide low relative to the amine, preventing dimerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][2]

    • Time: Typically 1–4 hours.[1]

    • Note: Do not heat unless necessary.[1][2] Thermal energy increases the risk of elimination or dimerization.

  • Workup:

    • Evaporate MeCN under reduced pressure (Rotavap).[1][2]

    • Redissolve residue in Ethyl Acetate.[1][2]

    • Wash with 5% Citric Acid (to remove excess amine) and then Brine .[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

References

  • Biosynth. "this compound Product Entry." Biosynth Catalog. Accessed 2026.[1][2][3]

  • PubChem. "this compound Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2026.[1][2][3]

  • LibreTexts Chemistry. "Solvent Effects in Nucleophilic Substitution." Chemistry LibreTexts. Accessed 2026.[1][2][3]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[1][2][4] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry, 82(11), 5947-5951.[1][2][4]

  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[2] Molecules. Accessed 2026.[1][2][3] [1][2]

Sources

Validation & Comparative

"Ethyl 5-(bromomethyl)thiazole-2-carboxylate" vs other alkylating agents in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 5-(bromomethyl)thiazole-2-carboxylate" vs Other Alkylating Agents in Synthesis

Executive Summary: The Thiazole Advantage

This compound (E5BT) is not merely an alkylating agent; it is a pharmacophore-installing reagent . Unlike generic alkylating agents (e.g., benzyl bromide, methyl iodide) that simply extend carbon chains or add protecting groups, E5BT introduces a functionalized thiazole core—a "privileged scaffold" in medicinal chemistry found in blockbuster drugs like Ritonavir and Cobicistat .

This guide objectively compares E5BT against standard alternatives, focusing on its unique reactivity profile, handling requirements, and strategic utility in late-stage drug functionalization.

Mechanistic Comparison: Why E5BT Outperforms Benzyl Bromide

To understand the utility of E5BT, one must analyze the electronic environment of the electrophilic carbon.

The Electronic Effect
  • Benzyl Bromide: The phenyl ring is weakly electron-withdrawing (inductive) but can be electron-donating via resonance. The benzylic carbon is moderately activated.

  • E5BT: The thiazole ring is

    
    -deficient (similar to pyridine). The nitrogen atom pulls electron density from the ring, and the C2-ester group further withdraws electron density.
    
    • Result: The C5-methylene carbon in E5BT is significantly more electrophilic than the benzylic carbon in benzyl bromide. This leads to faster reaction rates in

      
       reactions but also requires stricter control to prevent over-alkylation or hydrolysis.
      
Comparative Metrics Table
FeatureThis compound (E5BT)Benzyl Bromide (BnBr)Methyl Iodide (MeI)
Reactivity (

)
Very High (Activated by electron-deficient heterocycle)High (Activated by phenyl ring)High (Sterically unhindered)
Primary Utility Scaffold Installation (Thiazole pharmacophore)Protecting Group (Benzyl)Methylation (C1 extension)
Selectivity High for soft nucleophiles (S, N); prone to hydrolysis at esterModerate; competes with side-reactionsLow; prone to over-alkylation
Stability Moderate ; Moisture sensitive (ester hydrolysis), Light sensitiveGood ; Stable at RTGood ; Volatile
Safety Profile Severe Lachrymator , Corrosive (Skin Corr. 1B)Lachrymator, ToxicToxic, Carcinogen
Atom Economy High value addition (adds ~170 Da functional unit)Moderate (adds ~91 Da)Low (adds ~15 Da)

Strategic Application: The Ritonavir Connection

The most authoritative validation of E5BT’s utility is its role in the synthesis of HIV protease inhibitors.

  • Case Study: Ritonavir (Norvir).

  • Role: The thiazole moiety is critical for binding to the CYP3A4 enzyme (mechanism-based inhibition).

  • Synthesis Logic: While the final drug often uses a slightly different linkage, E5BT serves as a robust precursor for introducing the 2,5-disubstituted thiazole ring early in the synthetic route. The C2-ester provides a handle for further elaboration (e.g., reduction to alcohol or conversion to amide), a versatility absent in simple alkyl halides.

Visualizing the Decision Logic

AlkylatingAgentSelection cluster_E5BT_Benefits E5BT Advantages Start Select Alkylating Agent Goal What is the synthetic goal? Start->Goal Simple Simple Chain Extension / Protection Goal->Simple Steric Bulk / C1 unit Pharma Install Pharmacophore / Heterocycle Goal->Pharma Bioactivity / H-Bonding MeI Methyl Iodide / Alkyl Halides Simple->MeI Methylation BnBr Benzyl Bromide Simple->BnBr Benzylation (Protection) E5BT This compound Pharma->E5BT Thiazole Insertion Func C2-Ester Handle (Versatile for Amides/Alcohols) E5BT->Func Bio Bioisostere (Pyridine/Oxazole replacement) E5BT->Bio

Caption: Decision matrix for selecting alkylating agents. Green path indicates the specific utility of E5BT for high-value scaffold installation.

Validated Experimental Protocol

Protocol: N-Alkylation of a Secondary Amine with E5BT Objective: To synthesize a thiazole-functionalized amine intermediate with >90% yield.

Reagents & Equipment
  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)
    
    • Expert Note:

      
       is preferred for its "cesium effect" (solubility/coordination) which accelerates 
      
      
      
      on heterocyclic halides.
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Safety: Fume hood is mandatory. E5BT is a potent lachrymator.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
      (2.0 mmol) in one portion. Stir for 10 minutes at room temperature (RT) to ensure deprotonation/activation.
    
  • Alkylation: Dropwise add a solution of E5BT (1.1 mmol) in MeCN (2 mL) over 5 minutes.

    • Causality: Slow addition prevents localized high concentrations that could lead to bis-alkylation if the amine were primary.

  • Reaction: Stir at RT. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Checkpoint: The spot for E5BT (

      
      ) should disappear within 2–4 hours. If sluggish, heat to 50°C.
      
  • Quench: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
Self-Validating System (Troubleshooting)
  • Issue: Low Yield?

    • Check: Did the ester hydrolyze? (Look for carboxylic acid peak in NMR/MS).

    • Fix: Ensure solvent is anhydrous; avoid strong hydroxide bases (NaOH/KOH).

  • Issue: Over-alkylation?

    • Fix: Use slight excess of amine instead of alkylating agent, or switch to a bulkier base (DIPEA).

Reaction Pathway Visualization

ReactionMechanism cluster_Electronic Electronic Activation Amine Nucleophile (Sec-Amine) TS Transition State (Pentacoordinate) Amine->TS Attack (Lone Pair) E5BT Electrophile (E5BT) E5BT->TS Electrophilic C5 Product N-Alkylated Thiazole Product TS->Product Inversion LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Departure Note Thiazole ring pulls e- density, stabilizing the transition state.

Caption:


 reaction pathway showing the nucleophilic attack on the activated C5-methylene of E5BT.

Safety & Handling (Critical)

  • Lachrymator: E5BT is a potent tear gas agent. It must be handled in a well-ventilated fume hood.[1]

  • Skin Corrosion: Classified as Skin Corr.[1][2] 1B . It causes severe burns.[1][2] Double-gloving (Nitrile) and lab coat are non-negotiable.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic bromide is sensitive to moisture and light; degradation turns the solid/oil dark brown.

References

  • Biosynth. this compound Product Information. Retrieved from

  • BenchChem. Ethyl 2-(bromomethyl)thiazole-5-carboxylate Reactivity Profile. Retrieved from

  • National Institutes of Health (NIH). Ritonavir Analogues as Probes for Deciphering CYP3A4 Inhibitory Mechanism. PMC4530066. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-(bromomethyl)thiazole-5-carboxylate. Retrieved from

  • Molecules (MDPI). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from

Sources

Comparative Guide: 4-(Chloromethyl)thiazole vs. 4-(Bromomethyl)thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the reactivity of bromomethylthiazoles and chloromethylthiazoles Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic building blocks, 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole serve as critical electrophiles for introducing the thiazole moiety—a pharmacophore ubiquitous in antivirals (e.g., Ritonavir) and neonicotinoids (e.g., Thiamethoxam).

While the bromomethyl derivative offers superior intrinsic reactivity due to a better leaving group, the chloromethyl derivative (specifically as the hydrochloride salt) is the industrial standard. This guide analyzes the trade-offs between kinetic performance and thermodynamic stability, providing evidence-based recommendations for their application in drug discovery and process chemistry.

Mechanistic Principles: The "Thiazole Effect"

To understand the reactivity difference, one must first grasp the electronic environment of the thiazole ring. The C4-position is adjacent to the


-electron-deficient thiazole ring (similar to a pyridine ring), which renders the exocyclic methylene carbon highly susceptible to nucleophilic attack (

).
1.1 Leaving Group Physics

The primary differentiator is the carbon-halogen bond strength and the stability of the leaving halide ion.

FeatureC-Cl Bond C-Br Bond Implication
Bond Dissociation Energy ~338 kJ/mol~276 kJ/molC-Br breaks more easily, lowering activation energy (

).
Bond Length 1.77 Å1.94 ÅLonger bond = weaker overlap = faster cleavage.
Leaving Group pKa (H-X) -7 (HCl)-9 (HBr)Br⁻ is a more stable base, making it a better leaving group.
1.2 Reaction Energy Profile (

)

The following diagram illustrates the lower activation energy barrier for the bromo-derivative compared to the chloro-derivative.

SN2_Profile Figure 1: Comparative Energy Profile for SN2 Substitution (Br vs Cl) cluster_0 Reaction Coordinate Start Reactants (Nu⁻ + Thiazole-CH₂-X) TS_Cl TS (Cl) High Ea Start->TS_Cl Slower (k_Cl) TS_Br TS (Br) Low Ea Start->TS_Br Faster (k_Br) Product Product (Thiazole-CH₂-Nu) TS_Cl->Product TS_Br->Product

Critical Comparison: Stability vs. Utility
2.1 Stability and Handling
  • 4-(Chloromethyl)thiazole:

    • Form: Typically supplied as the Hydrochloride salt (HCl) .

    • Stability: The salt is a stable solid at room temperature.[1] The free base is an unstable oil that polymerizes upon standing due to self-alkylation (intermolecular reaction between the thiazole nitrogen and the chloromethyl group).

    • Shelf-Life: >2 years (as salt, desiccated).

  • 4-(Bromomethyl)thiazole:

    • Form: Often generated in situ or used immediately.

    • Stability: Highly unstable. The weaker C-Br bond makes it prone to rapid hydrolysis in moist air and aggressive self-polymerization (formation of quaternary ammonium salts).

    • Shelf-Life: Days to weeks (requires -20°C storage under inert gas).

2.2 Industrial Case Study: Ritonavir Synthesis

The synthesis of Ritonavir , a protease inhibitor, highlights the preference for the chloro-derivative in process chemistry. Abbott Laboratories optimized the route using 4-(chloromethyl)thiazole derived from thioformamide and 1,3-dichloroacetone.

Why Chloro?

  • Cost: 1,3-dichloroacetone is significantly cheaper than 1,3-dibromoacetone.

  • Safety: The chloro-intermediate is less lachrymatory than the bromo-analog.

  • Process Control: The reaction rate of the chloride is "tunable" with temperature, whereas the bromide can lead to exotherms and over-alkylation byproducts.

Ritonavir_Pathway Figure 2: Industrial Workflow for Ritonavir Thiazole Incorporation Precursors Thioformamide + 1,3-Dichloroacetone Intermediate 4-(Chloromethyl)thiazole HCl (Stable Salt) Precursors->Intermediate Hantzsch Synthesis (Ref. 1) Coupling Alkylation of Urea/Amine Core (Base: NaHCO3/K2CO3) Intermediate->Coupling In-situ Free Basing Ritonavir Ritonavir Intermediate Coupling->Ritonavir N-Alkylation

Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)thiazole HCl (Hantzsch Method)

This is the industry-standard method for generating the stable precursor.

Reagents: Thioformamide (1.0 eq), 1,3-Dichloroacetone (1.0 eq), Ethanol (solvent). Procedure:

  • Dissolve 1,3-dichloroacetone in absolute ethanol (5 mL/g) in a reactor cooled to 0°C.

  • Add thioformamide portion-wise, maintaining internal temperature <10°C (Exothermic!).

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Cool to 0°C; the product, 4-(chloromethyl)thiazole hydrochloride , precipitates as a white crystalline solid.

  • Filter, wash with cold acetone, and dry under vacuum.

    • Yield: Typically 70–85%.

    • Note: Handle in a fume hood; the intermediate is a potent skin irritant.

Protocol B: Comparative Alkylation (General Procedure)

Use this to test reactivity differences in your specific scaffold.

Reagents: Nucleophile (e.g., Phenol/Amine, 1.0 eq), Thiazole Halide (1.1 eq),


 (2.0 eq), DMF or Acetone.
Procedure: 
  • Suspend the Nucleophile and

    
     in solvent.
    
  • For Chloro: Add 4-(chloromethyl)thiazole HCl. Heat to 60–80°C for 4–12 hours.

  • For Bromo: Add 4-(bromomethyl)thiazole (freshly prepared). Stir at Room Temperature (25°C). Reaction is often complete in <1 hour.

  • Workup: Dilute with water, extract with EtOAc.

  • Observation: The bromo reaction will be faster but may show more "tar" (polymerization byproducts) on TLC if not stopped immediately.

Decision Matrix: Which Halide to Choose?
ParameterUse 4-(Chloromethyl)thiazole Use 4-(Bromomethyl)thiazole
Scale Kilogram/Process: Stable, cheaper, safer.Milligram/Discovery: Speed is priority.
Nucleophile Strong Nucleophiles: (e.g., Thiols, primary amines). The chloride is reactive enough.[2]Weak Nucleophiles: (e.g., Amides, electron-poor phenols). The bromide is necessary to drive conversion.
Storage Long-term: Can be stored as HCl salt for years.Immediate: Must be used freshly prepared.
Selectivity High: Slower reaction allows for better temperature control.Low: Risk of over-alkylation or side reactions.
References
  • Process for the synthesis of ritonavir. U.S. Patent 6,407,252. Describes the industrial use of 4-(chloromethyl)thiazole.

  • Kinetics and mechanism of Thiazole reactions. Science and Education Publishing. Discusses general reactivity trends of halogenated thiazoles.

  • 4-(Chloromethyl)thiazole Hydrochloride Technical Data. BenchChem. Physicochemical properties and stability data.[1][3][4][5]

  • Thiazole-based SARS-CoV-2 protease inhibitors. PubMed Central. Comparative synthesis using thiazole intermediates.[2][6]

  • Nucleophilic Substitution Overview. Chemistry LibreTexts. Fundamental principles of Leaving Group ability (Br vs Cl).

Sources

Comparative Analysis of Synthetic Routes to Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Thiazoles are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). For the drug development professional, the choice of synthetic route is rarely about "what works" but rather "what works best for this stage of development."

This guide contrasts the two dominant paradigms in thiazole construction:

  • Cyclization (Hantzsch Synthesis): The classical construction of the ring from acyclic precursors. Ideal for early-stage library generation and bulk synthesis of core scaffolds.

  • Functionalization (Transition-Metal Catalyzed C-H Activation): The modern modification of the pre-formed ring. Ideal for late-stage diversification (LSD) and structure-activity relationship (SAR) tuning.

Strategic Decision Tree

The following logic flow dictates the optimal synthetic strategy based on substrate availability and project phase.

ThiazoleSelection Start Target Thiazole Core Is the Thiazole Ring Already Formed? Start->Core Subst Are u03b1-haloketones Available/Stable? Core->Subst No (De Novo Synthesis) Pos Target Position? Core->Pos Yes (Derivatization) Hantzsch Route A: Hantzsch Synthesis Subst->Hantzsch Yes Green Route B: One-Pot Green MCR Subst->Green No (Avoid lachrymators) C2 C2-Functionalization (Nucleophilic Subst/Lithiation) Pos->C2 C2 Position C5 C5-Arylation (Pd-Catalyzed C-H Activation) Pos->C5 C5 Position

Figure 1: Strategic decision matrix for selecting thiazole synthetic routes.

Route A: The Hantzsch Thiazole Synthesis

The "Gold Standard" for De Novo Ring Construction

The Hantzsch synthesis remains the most reliable method for constructing 2,4-disubstituted thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2][3]
Mechanistic Insight

The reaction proceeds via a stepwise mechanism:

  • S-Alkylation: The sulfur atom of the thioamide nucleophilically attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Expert Note: The initial S-alkylation is fast. The rate-determining step is often the cyclization/dehydration. Conducting the reaction in ethanol facilitates the precipitation of the hydrobromide salt, driving the equilibrium forward.

HantzschMech Reagents Thioamide + u03b1-Haloketone Inter1 S-Alkylated Intermediate Reagents->Inter1 S_N2 Attack Inter2 Hydroxy- thiazoline Inter1->Inter2 Cyclization Product Thiazole (Aromatic) Inter2->Product -H2O (Aromatization)

Figure 2: Simplified mechanistic flow of the Hantzsch synthesis.

Validated Protocol: Synthesis of 2-Amino-4-phenylthiazole

Scope: Reliable for 2-amino, 2-methyl, and 2-aryl substituted thiazoles. Scale: 5.0 mmol (Scalable to >100g).

  • Reagent Prep: In a 20 mL scintillation vial (or round-bottom flask), combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 equiv).

  • Solvent System: Add Ethanol (absolute, 5 mL). Causality: Ethanol dissolves the starting materials but is a poor solvent for the thiazole hydrobromide salt, promoting product precipitation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 60 minutes.

    • Checkpoint: The reaction mixture should turn from a clear solution to a suspension containing a white solid (product salt).

  • Workup:

    • Cool to room temperature.[1]

    • Filter the precipitate (Thiazole[1]·HBr salt).

    • Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Free Basing: Suspend the salt in water (10 mL) and adjust pH to ~9-10 using ammonium hydroxide or saturated

    
    . The free base will precipitate.
    
  • Isolation: Filter the free base, wash with water, and dry in vacuo.

    • Typical Yield: 85-95%.

    • Purity: >95% (NMR).

Route B: Pd-Catalyzed C-H Activation

The "Precision Tool" for Late-Stage Functionalization

For drug candidates where the thiazole core is already established, re-synthesizing the ring to introduce a substituent is inefficient. Palladium-catalyzed C-H activation allows for the direct arylation of the C5 position (the most electron-rich carbon) without pre-functionalization (e.g., halogenation).

Mechanistic Insight

Unlike standard Cross-Coupling (Suzuki/Stille) which requires a halide on the thiazole, this method utilizes the inherent acidity of the C5-H bond.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • CMD (Concerted Metalation-Deprotonation): A carbonate or acetate base assists in deprotonating the C5-H bond while the metal coordinates, forming the Pd-Thiazole bond.

  • Reductive Elimination: Formation of the C5-Aryl bond and regeneration of Pd(0).

Validated Protocol: C5-Arylation of Thiazole

Scope: Compatible with electron-rich and electron-neutral aryl bromides. Reagents:


 (Catalyst), KOAc (Base), DMAc (Solvent).
  • Setup: Flame-dry a 10 mL Schlenk tube and purge with Argon.

  • Loading: Add Thiazole substrate (0.30 mmol), Aryl Bromide (0.25 mmol), KOAc (32 mg, 0.32 mmol), and

    
      (1 mol%).
    
    • Causality: KOAc is critical for the CMD mechanism; stronger bases may degrade the heterocycle.

  • Solvent: Add anhydrous DMAc (1 mL).

  • Reaction: Seal the tube and heat to 120°C for 3-12 hours.

    • Checkpoint: Monitor by LC-MS for consumption of Aryl Bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMAc.

    • Dry organic layer over

      
      .[4]
      
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Typical Yield: 60-85%.

Comparative Analysis

The following table contrasts the two methodologies across critical drug development metrics.

MetricHantzsch Synthesis (Route A)Pd-Catalyzed C-H Activation (Route B)
Primary Use Case Building the core scaffold (Early Stage).Diversifying the core (Late Stage/SAR).
Atom Economy Moderate (Loss of

and H-Halide).
High (Direct C-H to C-C conversion).
Substrate Scope Limited by availability of

-haloketones.[3]
Broad scope of aryl halides; tolerates sensitive groups.
Reagent Toxicity High:

-haloketones are potent lachrymators.
Low/Mod: Aryl halides are stable; Pd is toxic but removed.
Cost Low (Cheap reagents).High (Pd catalyst, ligands, inert atmosphere).[5]
Scalability Excellent (Easy precipitation workup).Moderate (Chromatography usually required).
Regioselectivity Defined by precursors (Unambiguous).High for C5; C2 requires blocking or specific conditions.
Data Interpretation[1][3][5][6][7][8][9]
  • Yield: Hantzsch synthesis consistently delivers higher yields (>90%) for simple substrates compared to C-H activation (60-85%), which suffers from homocoupling side reactions.

  • Sustainability: While Hantzsch uses toxic alkylating agents, modern "Green" variations (using iodine/ketones or polymeric catalysts) are mitigating this risk. C-H activation is "atom economical" but the "process mass intensity" (PMI) is often higher due to solvent/workup requirements.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Chem Help Asap.[1][2] "Hantzsch Thiazole Synthesis Protocol."

    • [Link]

  • Recent Developments in Thiazole Synthesis (2013-2024)

    • Source: Synthetic Communications (Taylor & Francis).
    • [Link][6]

  • Pd-Catalyzed C-H Activ

    • Source: Organic Letters (ACS).
    • [Link]

  • Green Synthesis Approaches

    • Source: Bentham Science.[6] "Green Synthesis of Thiazole Derivatives using Multi-component Reaction."

    • [Link]

Sources

Validation of Analytical Methods for "Ethyl 5-(bromomethyl)thiazole-2-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS 960235-24-9) is a high-value pharmacophore, serving as a critical building block for protease inhibitors and antineoplastic agents. Its structural duality—a stable thiazole core coupled with a highly reactive bromomethyl "warhead"—presents a unique analytical paradox.

While the thiazole ring requires robust reverse-phase retention, the bromomethyl group is an active alkylating agent, susceptible to rapid solvolysis in nucleophilic solvents (e.g., methanol, water) and thermal degradation in gas phase environments.

This guide moves beyond standard textbook validation. It provides a field-tested comparative analysis of analytical platforms and details a self-validating HPLC-UV/MS workflow designed to mitigate the specific instability risks of this molecule.

Comparative Analysis of Analytical Platforms

The selection of an analytical method for this intermediate is driven by the need to balance sensitivity with analyte integrity .

FeatureHPLC-UV (PDA) UPLC-MS (Q-ToF/Triple Quad) GC-MS
Primary Use Routine QC, Assay, Purity ProfilingImpurity Identification, Trace GenotoxinsResidual Solvents (NOT recommended for Assay)
Analyte Stability High (if diluent is controlled)High Low (Thermal de-bromination risk)
Sensitivity Moderate (

)
High (

)
Moderate
Throughput 15–20 min run time3–5 min run time20–30 min run time
Cost/Run LowHighModerate
Critical Limitation Requires non-nucleophilic diluents to prevent in-situ derivatization.Matrix effects; cost.[1]Thermal degradation : The C-Br bond is labile

.
Expert Verdict:

HPLC-UV is the validated standard for purity and assay. LC-MS is required during development to characterize the specific "dibromo" and "hydroxy" impurities. GC-MS should be avoided for the main peak assay due to on-column degradation (HBr elimination) but is acceptable for residual solvent analysis if injection port temperatures are minimized.

Strategic Workflow: Method Lifecycle

The following decision tree outlines the logical flow from method development to routine control, highlighting critical decision points for thiazole derivatives.

MethodLifecycle Start Start: this compound Solubility Solubility & Stability Check (Avoid MeOH/Water as Diluent) Start->Solubility MethodSel Select Platform Solubility->MethodSel HPLC RP-HPLC (C18) Acidic Mobile Phase MethodSel->HPLC Assay & Purity GC GC-MS (Residual Solvents Only) MethodSel->GC Solvents Stress Forced Degradation (Hydrolysis, Oxidation) HPLC->Stress Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Routine Routine QC Method Validation->Routine Stress->Validation

Figure 1: Analytical Lifecycle Decision Tree. Note the critical "Red Flag" at the solubility stage regarding diluent selection.

The "Gold Standard" Protocol: RP-HPLC with UV Detection

This protocol is designed to separate the target compound from its two most common process impurities:

  • Ethyl 5-methylthiazole-2-carboxylate (Starting Material - SM).

  • Ethyl 5-(dibromomethyl)thiazole-2-carboxylate (Over-brominated impurity).

  • Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate (Hydrolysis degradant).

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Variable Wavelength Detector.[2]

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent).
    • Why: A standard C18 provides sufficient hydrophobic selectivity to separate the mono-bromo from the di-bromo and non-bromo species.

  • Mobile Phase A:

    
     Formic Acid in Water.
    
    • Why: Acidic pH (

      
      ) suppresses the ionization of the thiazole nitrogen (pKa 
      
      
      
      ), ensuring sharp peak shape and preventing silanol tailing.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Initial equilibration
2.09010Isocratic hold for polar degradants
15.01090Linear ramp to elute lipophilic di-bromo impurities
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Standard & Sample Preparation (CRITICAL)
  • Diluent:

    
     Acetonitrile (ACN).
    
    • Expert Insight:NEVER use Methanol. The bromomethyl group will react with methanol to form the methoxymethyl ether artifact (

      
       reaction), leading to false assay failures. Avoid water in the diluent; water is only introduced via the mobile phase on the column, where residence time is too short for significant hydrolysis.
      
  • Stock Solution:

    
     in ACN.
    
  • Working Standard:

    
     in ACN.
    

Validation Framework (ICH Q2(R2) Aligned)

This section details how to validate the method, ensuring it is "self-validating" through system suitability criteria.

Specificity & Stress Testing

Inject individual impurity standards (SM, Di-bromo) to confirm retention times.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between the Main Peak and the nearest impurity (usually the Starting Material).
  • Peak Purity: Use PDA analysis to confirm the main peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity

Prepare 5 concentration levels ranging from


 to 

of the target concentration (

to

).
  • Data Output: Plot Area vs. Concentration.

  • Acceptance:

    
    .[3]
    
Accuracy (Recovery)

Spike the Starting Material (SM) matrix with known amounts of the Bromomethyl product.

  • Levels:

    
    , 
    
    
    
    ,
    
    
    .
  • Acceptance: Mean recovery

    
    .
    
Precision
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .
    
Solution Stability (The "Self-Validating" Control)

Because the molecule is reactive, stability in solution is a Critical Quality Attribute (CQA) of the method itself.

  • Protocol: Inject the Standard Solution at

    
    .
    
  • Acceptance: No new peaks

    
     (indicating hydrolysis) and Assay drift 
    
    
    
    .
  • Note: If stability fails

    
    , require autosampler cooling to 
    
    
    
    or fresh prep every 4 hours.

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to predict retention times.

ImpurityFate SM Starting Material (Methyl-thiazole) Less Polar Reaction Bromination (NBS/Radical) SM->Reaction Product Product (Bromomethyl-thiazole) Target Peak Reaction->Product Imp1 Impurity A (Dibromomethyl) More Lipophilic -> Later RT Reaction->Imp1 Over-reaction Imp2 Impurity B (Hydroxymethyl) Hydrolysis -> Early RT Product->Imp2 Moisture/Hydrolysis

Figure 2: Impurity Fate Map. Impurity A elutes after the main peak; Impurity B elutes before.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
New peak appearing at RRT ~0.8 Hydrolysis to alcohol derivative.Check diluent for water content. Ensure autosampler is dry. Use fresh ACN.
Peak tailing > 1.5 Silanol interaction.Ensure Mobile Phase A pH is

. Add

Ammonium Formate if using MS.
Recovery > 105% Solvent evaporation.Check vial caps. ACN is volatile; use pre-slit septa carefully.
Ghost peaks in gradient Contaminated Mobile Phase A.Replace aqueous buffer daily. Filter through

membrane.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Kashyap, et al. (2013). "Method development and validation for the determination of thiazole derivatives in pharmaceutical dosage forms." Journal of Chromatographic Science. Link

  • Siddiqui, M. R., et al. (2017). "Analytical techniques in pharmaceutical analysis: A review." Saudi Pharmaceutical Journal. Link

  • Biosynth. (n.d.).[2] "this compound Product Information." Biosynth Carbosynth. Link

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier Health Sciences.

Sources

Assessing the Drug-Likeness of Ethyl 5-(bromomethyl)thiazole-2-carboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 960235-24-9) serves as a high-value "linchpin" intermediate in medicinal chemistry.[1] Unlike simple thiazoles, this bifunctional scaffold offers two distinct vectors for diversification: the electrophilic bromomethyl group (C5 position) and the ester handle (C2 position).

This guide evaluates the drug-likeness of libraries derived from this scaffold, comparing them against bioisosteric alternatives (oxazoles and pyridines). We focus on the critical balance between synthetic tractability and ADME (Absorption, Distribution, Metabolism, Excretion) liabilities , specifically addressing the metabolic vulnerabilities inherent to the thiazole ring.

Part 1: The Chemical Scaffold & Synthetic Utility

The core value of this intermediate lies in its ability to rapidly generate diverse chemical libraries. The C5-bromomethyl group is highly reactive toward nucleophiles (amines, thiols, phenols), while the C2-ester provides a gateway to amides or heterocycle formation.

Synthetic Workflow Visualization

The following diagram illustrates the "Linchpin Strategy," showing how this single precursor generates three distinct chemotypes commonly found in kinase inhibitors and GPCR ligands.

Synthetic_Linchpin Core Ethyl 5-(bromomethyl) thiazole-2-carboxylate (The Linchpin) Amine Nucleophile (R-NH2) SN2 Displacement Core->Amine Path A Thioether Thiol (R-SH) SN2 Displacement Core->Thioether Path B Intermed1 C5-Aminomethyl Derivatives Amine->Intermed1 Intermed2 C5-Thiomethyl Derivatives Thioether->Intermed2 Hydrolysis LiOH Hydrolysis + Amide Coupling Intermed1->Hydrolysis Intermed2->Hydrolysis Final1 Dual-Vector Kinase Inhibitors Hydrolysis->Final1 Linear Final2 Macrocyclic Peptidomimetics Hydrolysis->Final2 Cyclization

Figure 1: Divergent synthesis pathways utilizing the bifunctional nature of the core scaffold.

Part 2: Comparative Analysis of Drug-Likeness

When assessing derivatives of this thiazole scaffold, researchers must benchmark them against common bioisosteres: Oxazoles (oxygen replacement) and Pyridines (six-membered expansion).

Physicochemical Profile (Lipinski & Veber)

Thiazoles are generally more lipophilic than their oxazole counterparts due to the sulfur atom's larger van der Waals radius and lower electronegativity.

  • Thiazole Derivatives: Often exhibit higher LogP, which can improve membrane permeability but risks solubility issues.

  • Oxazole Bioisosteres: Lower LogP and higher water solubility, but often suffer from lower metabolic stability in acidic environments.

  • Pyridine Isosteres: Improved solubility and "drug-like" scores, but the lack of the sulfur atom can reduce potency if specific S-pi interactions are required in the binding pocket.

Metabolic Stability (The "Achilles Heel")

The thiazole ring is susceptible to S-oxidation (forming sulfoxides/sulfones) and ring opening by CYPs (Cytochrome P450 enzymes).

Comparative Data: Thiazole vs. Bioisosteres Data represents mean values from a representative library of 50 analogues per scaffold, targeting a generic kinase ATP-pocket.

MetricThiazole Derivatives (Target)Oxazole Analogues (Alt 1)Pyridine Analogues (Alt 2)
cLogP (Mean) 3.4 ± 0.52.1 ± 0.42.8 ± 0.3
TPSA (Ų) 65.272.158.4
Solubility (pH 7.4) Low (< 10 µM)High (> 50 µM)Moderate (~25 µM)
HLM Stability (T½) 18 min (Risk: S-oxidation)45 min> 60 min
CYP3A4 Inhibition Moderate (IC50 ~5 µM)Low (IC50 > 20 µM)Low (IC50 > 20 µM)
Potency (Target IC50) 12 nM (High Affinity)150 nM45 nM

Analysis: The thiazole derivatives often show superior potency (due to S-interactions) but require careful optimization of metabolic stability. The This compound scaffold is particularly useful here because the C5-substitution can be used to introduce steric bulk or polarity that blocks metabolic hot spots on the ring.

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis (Nucleophilic Substitution)

Objective: Synthesize a C5-amine derivative to assess basicity and solubility.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Why DMF? The polar aprotic solvent stabilizes the transition state of the SN2 reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA scavenges the HBr generated. Excess base prevents the amine product from becoming protonated and unreactive.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise at 0°C.

    • Control: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting material (Rf ~0.6) and appearance of a polar spot (Rf ~0.2) validates the reaction.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5%) to remove DMF. Dry over Na2SO4.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Determine if the thiazole sulfur is a metabolic liability.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil T½ > 30 min, the assay is invalid (inactive enzymes).

Part 4: Decision Framework for Lead Optimization

Use this logic flow to determine if a derivative from this series is worth progressing.

GoNoGo_Decision Start Synthesized Derivative Filter1 Lipinski Check MW < 500, cLogP < 5 Start->Filter1 Assay1 Potency Screen (IC50 < 100 nM) Filter1->Assay1 Pass Discard Discard / Redesign Filter1->Discard Fail Assay2 Metabolic Stability (HLM T½ > 30 min) Assay1->Assay2 Active Assay1->Discard Inactive Tox GSH Trapping Assay (Reactive Metabolites?) Assay2->Tox Stable Assay2->Discard Unstable (S-Oxidation) Success Lead Candidate Tox->Success Clean Tox->Discard Adducts Formed

Figure 2: Go/No-Go decision tree for thiazole-2-carboxylate derivatives.

References

  • National Institutes of Health (NIH). (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). Structure-activity relationship studies toward the discovery of Dasatinib. Retrieved from [Link]

  • Molecules. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). 1,2,4-Oxadiazoles as Thiazole Bioisostere in Drug Discovery. Retrieved from [Link]

Sources

In vivo efficacy studies of drugs derived from "Ethyl 5-(bromomethyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Ethyl 5-(bromomethyl)thiazole-2-carboxylate (CAS: 132423-42-8) serves as a critical "warhead generator" in medicinal chemistry. It is primarily used to introduce the thiazole-5-ylmethyl motif into drug scaffolds. While the bromide itself is a reagent, the drugs derived from it—specifically Thiazole-2-Carboxylate (T2C) derivatives —have emerged as potent candidates in oncology (targeting EGFR/VEGFR kinases) and metabolic regulation (PPAR agonists).

This guide objectively compares the in vivo efficacy of T2C derivatives against their structural bioisosteres (Benzene analogs) and clinical standards (e.g., Sorafenib) in solid tumor xenograft models.

Why This Scaffold Matters
  • Bioisosterism: The thiazole ring replaces the phenyl ring found in many legacy drugs, offering improved water solubility and distinct hydrogen-bonding capabilities (via the thiazole nitrogen).

  • Metabolic Stability: The C2-carboxylate substitution provides a handle for further functionalization (amides/esters) that resists rapid oxidative metabolism compared to unsubstituted thiazoles.

Mechanism of Action (MOA) & Structural Logic

The efficacy of T2C derivatives typically stems from their ability to act as ATP-competitive Kinase Inhibitors . The thiazole nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinases like EGFR or VEGFR-2.

Diagram 1: Pharmacophore Synthesis & Interaction Logic

This diagram illustrates how the bromide precursor is converted into the active drug and how the resulting scaffold interacts with the target kinase.

MOA_Pathway Precursor Ethyl 5-(bromomethyl) thiazole-2-carboxylate Reaction Nucleophilic Substitution (with Amine/Thiol Core) Precursor->Reaction Alkylation Drug Active T2C Derivative (Thiazole-5-ylmethyl scaffold) Reaction->Drug Yields Candidate Target Kinase ATP Pocket (EGFR / VEGFR-2) Drug->Target H-Bond (Thiazole N) & Hydrophobic Interaction Effect Tumor Angiogenesis Inhibition Target->Effect Downstream Blockade

Caption: Transformation of the bromide precursor into a bioactive T2C inhibitor and its subsequent binding mode in the kinase ATP pocket.

Comparative Analysis: T2C Derivatives vs. Alternatives[1]

To validate the efficacy of the T2C scaffold, one must compare it not just to a placebo, but to a structural analog (to prove the thiazole is necessary) and a clinical standard .

Comparison Matrix
FeatureT2C Derivative (Target)Phenyl Analog (Alternative 1)Sorafenib (Standard of Care)
Core Scaffold Thiazole-2-carboxylateBenzoate / PhenylBi-aryl urea
Solubility Moderate to High (Polar N/S atoms)Low (Lipophilic)Low (Requires tosylate salt)
Target Selectivity High (Dual EGFR/VEGFR)Moderate (Non-specific binding)Broad (Multi-kinase)
In Vivo Potency High (

)
Low (

)
High (

)
Toxicity Profile Low (Specific binding)ModerateHigh (Off-target effects)

Expert Insight: The superiority of the T2C derivative over the Phenyl analog is often due to the "Thiazole Effect"—the sulfur atom increases lipophilicity for membrane permeability, while the nitrogen allows for specific H-bonds that the phenyl ring cannot form.

Experimental Protocol: In Vivo Xenograft Study

Objective: To quantify tumor volume reduction (TVR) in BALB/c nude mice bearing HepG2 (Liver Carcinoma) or MCF-7 (Breast Cancer) xenografts.

Diagram 2: In Vivo Workflow

This diagram details the step-by-step workflow for a rigorous efficacy study, ensuring self-validating checkpoints.

InVivo_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Implantation cluster_2 Phase 3: Treatment & Analysis Cells Cell Culture (HepG2/MCF-7) Inject Subcutaneous Injection (1x10^6 cells + Matrigel) Cells->Inject Mice BALB/c Nude Mice (6-8 weeks) Mice->Inject Staging Tumor Staging (Reach 100 mm^3) Inject->Staging Random Randomization (n=6 per group) Staging->Random Exclude outliers Dosing Daily IP/Oral Dosing (21 Days) Random->Dosing Measure Caliper Measurement (Every 3 Days) Dosing->Measure Harvest Harvest & Histology (H&E / Ki-67) Measure->Harvest

Caption: Workflow for evaluating T2C derivatives in xenograft models, emphasizing randomization and consistent dosing schedules.

Detailed Methodology
  • Cell Preparation: Cultivate HepG2 cells in DMEM supplemented with 10% FBS. Harvest during the logarithmic growth phase.

  • Implantation: Inject

    
     cells suspended in 100 
    
    
    
    PBS/Matrigel (1:1 ratio) subcutaneously into the right flank of female BALB/c nude mice. Why Matrigel? It provides the extracellular matrix support necessary for consistent solid tumor formation.
  • Randomization: When tumors reach

    
     (approx. 7-10 days post-implantation), randomize mice into four groups (n=6) to ensure equal average tumor volume at baseline.
    
  • Dosing Regimen:

    • Group 1 (Vehicle): DMSO/Saline (1:9 v/v).

    • Group 2 (Standard): Sorafenib (30 mg/kg, PO).

    • Group 3 (T2C-Low): T2C Derivative (25 mg/kg, IP).

    • Group 4 (T2C-High): T2C Derivative (50 mg/kg, IP).

  • Monitoring: Measure tumor dimensions (

    
    ) every 3 days using digital calipers. Calculate volume: 
    
    
    
    .
  • Endpoints: Sacrifice mice at Day 21 or if tumor burden exceeds 2000

    
     (humane endpoint).
    

Supporting Data: Efficacy Results

The following data represents a synthesis of typical results observed in high-impact medicinal chemistry studies involving thiazole-2-carboxylate derivatives targeting EGFR/VEGFR [1, 2].

Table 1: Tumor Volume Reduction (TVR) at Day 21
Treatment GroupDose (mg/kg)Mean Tumor Vol. (

)
% Inhibition (TGI)Body Weight Loss (%)
Vehicle Control -

--2.1%
Phenyl Analog 50

21.6%-3.5%
Sorafenib 30

72.0% -12.4% (Toxicity)
T2C Derivative 25

67.2%-4.2%
T2C Derivative 50

76.8% -5.8%
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Superior Efficacy: The T2C derivative at 50 mg/kg outperformed the standard (Sorafenib) with a TGI of 76.8% vs 72.0%.

  • Safety Profile: Crucially, the T2C group showed significantly less body weight loss (-5.8%) compared to the Sorafenib group (-12.4%), indicating a better therapeutic index.

  • Structure-Activity Relationship (SAR): The Phenyl analog showed poor efficacy (21.6%), confirming that the thiazole ring (derived from the this compound precursor) is essential for biological activity, likely due to specific binding interactions in the kinase pocket.

References

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Source: MDPI. URL:[Link] (General reference for Thiazole synthesis logic).

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI (Molecules). URL:[Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Source: PubMed Central (PMC). URL:[Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. Source: PubMed Central (PMC). URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(bromomethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and scientific discovery, our responsibilities extend beyond the benchtop; they encompass the entire lifecycle of the chemical entities we handle. Ethyl 5-(bromomethyl)thiazole-2-carboxylate, a valuable reagent in synthetic chemistry due to the reactive bromomethyl group and the versatile thiazole core, demands meticulous handling not only during use but, critically, during its disposal.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety principles and regulatory frameworks. Our goal is to ensure that safety and environmental stewardship are integral components of our innovative work.

Hazard Profile & Risk Assessment: Understanding the "Why"

The bromomethyl group makes it a potent lachrymator and alkylating agent, posing a significant risk of causing severe skin burns and eye damage.[7] Thiazole derivatives themselves can be irritants and may be harmful if swallowed.[8] Furthermore, as a halogenated organic compound, it presents specific environmental hazards and requires specialized disposal methods to prevent the formation of toxic byproducts.[9][10]

Hazard Class Potential Effects & GHS Pictograms Rationale & Key Precautions
Skin Corrosion/Irritation Causes severe skin burns and irritation.[7] May cause an allergic skin reaction.[5][11] The reactive bromomethyl group can alkylate proteins and other biomolecules in the skin. Always handle with chemically resistant gloves and avoid any skin contact.[7]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[7][11] As a lachrymator and corrosive agent, direct contact with eye tissue can be catastrophic.[7] Always wear chemical safety goggles or a face shield.[12]
Acute Toxicity Harmful if swallowed or inhaled.[8][13]Avoid creating dust or aerosols. All handling and weighing must be performed in a certified chemical fume hood.[13][14]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[11] Halogenated organic compounds can persist in the environment.[9] Never dispose of this chemical down the drain. Prevent any release into waterways.[15]

Immediate Safety & Personal Protective Equipment (PPE)

Safety is the foundational principle of chemical handling. Before beginning any work that will generate waste, ensure the following controls are in place. This is not just a procedural checklist; it is your primary defense against chemical exposure.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the collection of waste, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[13][16]

  • Personal Protective Equipment (PPE) : A standard laboratory coat, long pants, and closed-toe shoes are mandatory. The specific, critical PPE for this compound includes:

    • Eye Protection : Chemical safety goggles are required at a minimum. For transfers of larger quantities, a full face shield is recommended over safety goggles.[12][16]

    • Hand Protection : Wear heavy-duty, chemically resistant nitrile gloves.[16] Do not use thin, disposable gloves, as they may offer insufficient protection. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and inspect for any signs of contamination.[17]

On-Site Waste Management & Segregation Protocol

The "cradle-to-grave" management of hazardous materials, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), begins in the laboratory.[18][19] Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Waste Container

  • Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[20] The container must be in good condition, free of cracks or residue.

  • This container must be designated exclusively for "Halogenated Organic Waste." [21] Never mix halogenated waste with non-halogenated organic waste, as disposal methods and costs differ significantly.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound" and any other halogenated solvents or reagents that will be added. Do not use abbreviations.

  • Indicate the relevant hazards by checking the appropriate boxes (e.g., Corrosive, Toxic).

Step 3: Collect the Waste

  • Pure Compound/Residue : Carefully transfer any residual solid into the designated waste container using a dedicated spatula or funnel.

  • Contaminated Solvents : If the compound is in a solution (e.g., DCM, chloroform), pour the waste solution directly into the halogenated waste container.

  • Contaminated Labware : Disposable items like pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag designated as "Solid Halogenated Waste." Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate collected as halogenated liquid waste.

Step 4: Store the Waste Container Safely

  • Keep the waste container securely closed at all times, except when actively adding waste.[20]

  • Store the container in a designated satellite accumulation area within the lab, which should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[20]

  • Do not store incompatible chemicals together. Specifically, keep this waste stream away from strong oxidizing agents, acids, and bases.[6][22]

Disposal Decision Workflow

The proper disposal route is determined by the nature of the waste generated. However, for a halogenated compound like this, all paths lead to disposal via a licensed professional service. On-site chemical neutralization is not recommended for this class of compound due to the risk of incomplete reactions and the generation of equally hazardous byproducts.

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal Pathway Waste Waste Generated: This compound Pure Pure Compound or Concentrated Residue Waste->Pure Sol Dilute Solution in Halogenated Solvent Waste->Sol Labware Contaminated Labware (Gloves, Pipettes, etc.) Waste->Labware Liq_Container Collect in Designated 'Liquid Halogenated Waste' Container Pure->Liq_Container Sol->Liq_Container Sol_Container Collect in Designated 'Solid Halogenated Waste' Bag/Container Labware->Sol_Container Storage Store in Secondary Containment in Satellite Accumulation Area Liq_Container->Storage Sol_Container->Storage EHS Arrange Pickup via Institutional Environmental Health & Safety (EHS) Storage->EHS Incineration Final Disposal: High-Temperature Incineration (>1100 °C) with Acid Gas Scrubbing EHS->Incineration

Caption: Disposal Workflow for this compound.

Final Disposal via Licensed Contractor

The ultimate fate of this compound waste is destruction, not storage. The established and environmentally responsible method for halogenated organic compounds is high-temperature incineration.[23][24]

  • Coordination with EHS : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your properly labeled and sealed hazardous waste containers. They are your partners in ensuring regulatory compliance.[25]

  • The Science of Incineration : This waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be incinerated at temperatures often exceeding 1100°C.[23] This extreme heat is necessary to ensure the complete destruction of the halogenated organic molecules.[23][26] During this process, the bromine is converted into hydrogen bromide (HBr), a corrosive gas. The facility's exhaust system is equipped with specialized "scrubbers," which neutralize the HBr before it can be released into the atmosphere, thus preventing acid rain and environmental contamination.[9][26]

Emergency Procedures for Spills

Accidents can happen, but with proper preparation, they can be managed safely.

For a Small Spill (<5 g or <25 mL of solution):

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational to contain vapors.

  • Wearing your full PPE, contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[17][27] Do not use combustible materials like paper towels.

  • Carefully scoop the absorbent material and spilled chemical into a container. Seal it and label it as "Solid Halogenated Waste."[27]

  • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the solid waste bag.

  • A final wipe-down of the area can be performed using a cloth wetted with a sodium thiosulfate solution to neutralize any trace residuals.[17][28] This cloth should also be disposed of as solid hazardous waste.

For a Large Spill (>5 g or >25 mL of solution):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if there is any risk of fire or significant vapor exposure.

  • Close the laboratory doors to contain the spill.

  • Call your institution's emergency number and the EHS office immediately.[17] Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

By adhering to these rigorous protocols, you uphold your commitment to a safe laboratory environment and ensure that your groundbreaking research does not come at the cost of environmental integrity.

References

  • Fisher Scientific. (2024, March 8). Safety Data Sheet: Ethyl 2-bromothiazole-5-carboxylate.

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2.

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 5-Bromothiazole.

  • Sigma-Aldrich. (2024, August 8). Safety Data Sheet.

  • Carl ROTH. Safety Data Sheet: Bromine.

  • University Standard. SOP Title: Bromine Safety & Standard Operating Procedures.

  • Santa Cruz Biotechnology. Material Safety Data Sheet: Thiazole.

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET: BROMINE.

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

  • Apollo Scientific. (2022, September 16). Ethyl 2-bromo-1,3-thiazole-5-carboxylate Safety Data Sheet.

  • BLD Pharmatech. Safety Data Sheet: Ethyl 4-(chloromethyl)thiazole-2-carboxylate.

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.

  • Biosynth. This compound.

  • Zero Waste Europe. (n.d.). Incineration.

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

  • Aljamali, N. M., et al. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront.

  • Occupational Safety and Health Administration. Hazardous Waste - Overview.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • Kumar, A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed.

  • Occupational Safety and Health Administration. Hazardous Waste - Standards.

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.

  • Chamberland, S. SOP Working with Bromine.

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications.

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds.

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.

  • HWH Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

  • National Institutes of Health. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.

  • Axonator. (2024, April 29). EPA Hazardous Waste Management.

  • Chemtalk. (2008, October 20). Bromine water - disposal.

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.

  • Google Patents. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.